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  • Product: 5-(tert-Butoxy)picolinonitrile
  • CAS: 1392467-08-1

Core Science & Biosynthesis

Foundational

5-(tert-Butoxy)picolinonitrile: Structural Analysis, Synthesis, and Applications in Advanced Drug Development

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need to balance a molecule's lipophilicity, metabolic stability, and target affinity. Pyridine derivatives are foundational to achievin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need to balance a molecule's lipophilicity, metabolic stability, and target affinity. Pyridine derivatives are foundational to achieving this balance. This technical guide explores the structural nuances, synthesis mechanics, and downstream utility of 5-(tert-Butoxy)picolinonitrile , a highly versatile building block used in the development of complex heterocyclic therapeutics.

Molecular Architecture & Physicochemical Profiling

The strategic value of 5-(tert-Butoxy)picolinonitrile lies in its bifunctional nature. The molecule features a pyridine core substituted with a highly electron-withdrawing carbonitrile (-C≡N) group at the 2-position and a bulky, electron-donating tert-butoxy ether at the 5-position.

This specific substitution pattern is highly prized. The carbonitrile group serves as a versatile synthetic handle for generating primary amines, amides, or carboxylic acids. Simultaneously, the tert-butoxy group acts as a lipophilic modifier that can either be retained in the final drug candidate to improve membrane permeability or cleanly deprotected under acidic conditions to reveal a reactive 5-hydroxypyridine core.

Quantitative Data Summary
PropertyValue
IUPAC Name 5-(tert-butoxy)pyridine-2-carbonitrile
CAS Registry Number 1392467-08-1
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance White to off-white solid/powder
Expected LC-MS [M+H]⁺ m/z 177.1
Solubility Soluble in DCM, EtOAc, DMSO, Methanol
Storage Conditions 2-8°C, inert atmosphere (Argon/N₂)

(Data corroborated by commercial standards from and ) [1][2].

Mechanistic Synthesis: Overcoming SNAr Limitations

A common misconception among junior chemists is that the 5-alkoxy substitution can be easily achieved via direct Nucleophilic Aromatic Substitution (SₙAr) of 5-bromopicolinonitrile with potassium tert-butoxide.

The Causality of the Synthetic Challenge: While the nitrile group at the 2-position strongly activates the 4- and 6-positions of the pyridine ring for SₙAr (by stabilizing the anionic Meisenheimer complex via resonance), the 5-position is meta to the nitrile. It lacks this resonance stabilization. Consequently, attempting a direct SₙAr at the 5-position requires harsh conditions that typically lead to the hydrolysis or polymerization of the sensitive nitrile group.

To bypass this high activation barrier, we must employ Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig Etherification) . The transition metal bypasses the SₙAr mechanism entirely, facilitating oxidative addition into the C-Br bond followed by transmetalation and reductive elimination.

Figure 1: Palladium-catalyzed C-O cross-coupling synthesis workflow.

Validated Experimental Protocol: C-O Cross-Coupling

The following protocol is designed as a self-validating system . Every step includes a mechanistic rationale and an internal checkpoint to ensure process integrity before proceeding.

Reagents Required
  • Substrate: 5-Bromopicolinonitrile (1.0 equiv)

  • Nucleophile/Base: Potassium tert-butoxide (1.5 equiv)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Ligand: t-BuXPhos or RockPhos (0.06 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology

Step 1: System Purging & Catalyst Pre-activation

  • Action: In an oven-dried Schlenk flask, combine Pd(OAc)₂ and the bulky phosphine ligand (t-BuXPhos). Evacuate and backfill the flask with Argon three times. Add anhydrous toluene and stir at room temperature for 15 minutes.

  • Causality: Oxygen is lethal to the active Pd(0) species. The bulky, electron-rich ligand is required to accelerate the notoriously slow reductive elimination step of C-O bond formation.

  • Validation Checkpoint 1: The solution must transition from reddish-brown to a deep, homogeneous yellow/orange. If the solution turns black, Pd-black has precipitated due to oxygen ingress; the catalyst is dead, and the reaction must be restarted.

Step 2: Reagent Addition

  • Action: Add 5-bromopicolinonitrile and potassium tert-butoxide under a positive stream of Argon.

  • Causality: Potassium tert-butoxide acts as both the nucleophile and the base. Because it is highly hygroscopic, exposure to ambient moisture will convert it to potassium hydroxide, leading to unwanted nitrile hydrolysis.

Step 3: Thermal Execution

  • Action: Seal the flask and heat to 90°C for 4-6 hours.

  • Causality: The steric bulk of the tert-butoxy group makes the reductive elimination step highly endothermic. 90°C provides the necessary kinetic energy to drive the catalytic cycle without degrading the nitrile.

  • Validation Checkpoint 2: At 4 hours, perform a TLC (Hexanes:EtOAc 3:1). The starting material (R_f ~0.4) should be fully consumed, replaced by a new UV-active spot (R_f ~0.6). Confirm via LC-MS (Expected [M+H]⁺ = 177.1).

Step 4: Workup & Purification

  • Action: Cool to room temperature, quench with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Causality: The aqueous quench destroys unreacted KOtBu and partitions the inorganic potassium bromide salts into the aqueous layer, ensuring a clean crude profile for chromatography.

Downstream Utility in Medicinal Chemistry

Once synthesized, 5-(tert-Butoxy)picolinonitrile acts as a central hub for generating diverse pharmacophores. The robust nature of the tert-butyl ether allows for aggressive transformations at the nitrile position, as documented in advanced optoelectronic and pharmaceutical studies [3].

Applications Core 5-(tert-Butoxy)picolinonitrile R1 Nitrile Reduction (H2, Pd/C or LiAlH4) Core->R1 R2 Nitrile Hydrolysis (NaOH, H2O/EtOH) Core->R2 R3 Acidic Deprotection (TFA or HCl) Core->R3 P1 5-(tert-Butoxy)picolinamine (Amine Building Block) R1->P1 P2 5-(tert-Butoxy)picolinic acid (Carboxylic Acid) R2->P2 P3 5-Hydroxypicolinonitrile (Phenolic Core) R3->P3

Figure 2: Downstream chemical transformations for drug discovery.

  • Amine Generation: Catalytic hydrogenation yields 5-(tert-butoxy)picolinamine, a highly sought-after primary amine for synthesizing kinase inhibitors.

  • Acid Generation: Controlled basic hydrolysis yields 5-(tert-butoxy)picolinic acid, ideal for standard EDC/HOBt amide coupling workflows.

  • Deprotection: Treatment with Trifluoroacetic acid (TFA) cleanly removes the tert-butyl group as isobutylene gas, yielding 5-hydroxypicolinonitrile—a precursor for late-stage diversification via Mitsunobu reactions.

References

  • ChemRxiv. "Geometry-Driven Excited-State Intramolecular Proton Transfer-TADF Modulation in Phenoxazine Donor-Amide Systems". ChemRxiv Preprints. Available at: [Link]

Exploratory

discovery of 5-(tert-Butoxy)picolinonitrile as a research chemical

Discovery and Application of 5-(tert-Butoxy)picolinonitrile in Modern Drug Development and Bioorthogonal Chemistry Executive Summary In the landscape of advanced medicinal chemistry and molecular imaging, the strategic u...

Author: BenchChem Technical Support Team. Date: March 2026

Discovery and Application of 5-(tert-Butoxy)picolinonitrile in Modern Drug Development and Bioorthogonal Chemistry

Executive Summary

In the landscape of advanced medicinal chemistry and molecular imaging, the strategic use of protecting groups is paramount to synthesizing complex, multifunctional scaffolds. 5-(tert-Butoxy)picolinonitrile (CAS 1392467-08-1) has emerged as a highly versatile, protected building block[1]. By masking the highly reactive 5-hydroxyl group of the picolinonitrile core with a sterically bulky tert-butyl ether, chemists can perform aggressive transformations on the nitrile moiety—such as tetrazine formation or cross-coupling—without compromising the pyridine ring's integrity. This whitepaper explores the structural rationale, synthetic utility, and downstream applications of this critical intermediate in oncology, immunology, and bioorthogonal PET imaging.

Structural Rationale: The Causality of the tert-Butyl Ether

As a Senior Application Scientist, I often see discovery campaigns stall due to poor protecting group strategies. The parent compound, 5-hydroxypicolinonitrile, possesses a highly nucleophilic phenolic oxygen that readily interferes with strong nucleophiles or basic conditions[2].

The selection of the tert-butoxy group in 5-(tert-butoxy)picolinonitrile is not arbitrary; it is driven by precise chemical causality:

  • Steric Shielding: The bulky tert-butyl group acts as a physical umbrella, preventing unwanted O-alkylation or O-acylation during complex multi-step syntheses.

  • Orthogonal Stability: Unlike acetate or silyl ethers, the tert-butyl ether is highly stable to strong bases and potent nucleophiles (e.g., hydrazine, used in tetrazine synthesis). It will not undergo premature cleavage during basic cross-coupling reactions.

  • Thermodynamically Driven Deprotection: The ether can be cleanly cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid). The mechanism is driven by the formation of a highly stable tert-butyl cation, which subsequently eliminates to form isobutylene gas. The irreversible evolution of this gas drives the deprotection to completion according to Le Chatelier's principle.

Mechanistic Pathways & Synthetic Utility

The primary value of 5-(tert-butoxy)picolinonitrile lies in its role as a precursor. Once the desired modifications are made to the nitrile group or the pyridine ring, the compound is deprotected to yield the active 5-hydroxypicolinonitrile intermediate, which is then diversified into targeted therapeutics or imaging agents[3].

G A 5-(tert-Butoxy)picolinonitrile B Acidic Deprotection (TFA) A->B C 5-Hydroxypicolinonitrile B->C D O-Alkylation C->D E Tetrazine Formation C->E F Therapeutics (JAK Inhibitors) D->F G PET Imaging Agents E->G

Synthetic pathways of 5-(tert-Butoxy)picolinonitrile in drug discovery.

Applications in Advanced Drug Discovery

The deprotected derivative, 5-hydroxypicolinonitrile, is a cornerstone in several high-profile pharmaceutical domains:

  • Immunology (JAK/TYK2 Inhibitors): The pyridine-2-carbonitrile scaffold is frequently utilized in the synthesis of Imidazo[4,5-b]pyridine compounds. These molecules act as potent inhibitors of the JAK family of tyrosine kinases (specifically TYK2), offering therapeutic avenues for autoimmune and inflammatory disorders[4].

  • Oncology (Pentamidine Analogs): Aromatic diamidine analogs derived from 5-hydroxypicolinonitrile have shown significant efficacy in treating proliferative diseases, including solid tumors and blood cancers. The functionalization of the 5-hydroxyl group via O-alkylation with bromopentyl derivatives is a critical step in synthesizing these anticancer agents[5].

Innovations in Bioorthogonal Molecular Imaging

One of the most cutting-edge applications of this scaffold is in Pretargeted PET Imaging . Traditional radiolabeled antibodies suffer from slow clearance rates, resulting in high background radiation and poor image contrast. Pretargeting solves this by decoupling the antibody from the radioisotope.

Using 5-hydroxypicolinonitrile (derived from its tert-butoxy precursor), researchers synthesize 18 F-labeled bispyridyl 1,2,4,5-tetrazines. These tetrazines undergo an ultrafast, bioorthogonal Inverse Electron Demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO)-tagged antibodies in vivo[3].

PET S1 1. TCO-Antibody S2 2. Tumor Clearance S1->S2 S3 3. 18F-Tetrazine S2->S3 S4 4. In Vivo Click S3->S4 S5 5. PET Scan S4->S5

Bioorthogonal pretargeted PET imaging workflow using tetrazine ligation.

Quantitative Data & Physicochemical Profiling

To ensure reproducibility in scale-up chemistry, understanding the physicochemical baseline and reaction optimization metrics is essential.

Table 1: Physicochemical Properties of 5-(tert-Butoxy)picolinonitrile [1]

PropertyValueScientific Implication
CAS Number 1392467-08-1Standardized registry identifier.
Molecular Formula C 10​ H 12​ N 2​ OConfirms the presence of the bulky C 4​ H 9​ protecting group.
Molecular Weight 176.22 g/mol Utilized for precise stoichiometric calculations.
LogP (Predicted) ~1.8Indicates moderate lipophilicity, aiding solubility in organic solvents (DCM, THF).

Table 2: Reaction Optimization for Tetrazine Formation (from 5-Hydroxypicolinonitrile) [3]

Catalyst / ReagentTemp (°C)Time (h)Yield (%)Observation
Hydrazine (10 eq), S 8​ 502445%Incomplete conversion; unreacted nitrile remains.
Hydrazine (20 eq), S 8​ 902481%Optimal conditions; complete conversion to dihydrotetrazine.

Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems , incorporating real-time analytical feedback loops to prevent downstream failures.

Protocol A: Acid-Mediated Deprotection of 5-(tert-Butoxy)picolinonitrile

Objective: Cleave the tert-butyl ether to yield the active 5-hydroxypicolinonitrile intermediate. Causality: The strong acidity of TFA protonates the ether, facilitating the departure of the tert-butyl cation, which eliminates as isobutylene gas.

  • Initiation: Dissolve 5-(tert-butoxy)picolinonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Add Trifluoroacetic acid (TFA) dropwise to achieve a 4:1 DCM:TFA volumetric ratio.

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Self-Validation Check 1 (Visual): Observe the cessation of micro-bubble formation (isobutylene gas), indicating the reaction is nearing completion.

  • Self-Validation Check 2 (Analytical): Perform TLC (Hexane/EtOAc 3:1). The starting material spot (higher R f​ ) must be completely absent, replaced by a highly polar, UV-active spot at the baseline. Confirm via LC-MS (Expected mass shift from [M+H] + 177.1 to 121.1).

  • Isolation: Concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO 3​ until pH ~7. Extract with EtOAc, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the free phenol.

Protocol B: Synthesis of Bispyridyl Tetrazines for PET Imaging

Objective: Convert the picolinonitrile moiety into a 1,2,4,5-tetrazine ring for bioorthogonal click chemistry[3]. Causality: Hydrazine acts as a potent bis-nucleophile, attacking the nitrile carbon to form an amidrazone that dimerizes. Subsequent oxidation yields the aromatic tetrazine.

  • Initiation: In a microwave-safe vial, combine 5-hydroxypicolinonitrile (1.0 eq), elemental sulfur (S 8​ , 0.25 eq), and ethanol.

  • Reagent Addition: Add hydrazine monohydrate (20.0 eq) dropwise.

  • Propagation: Seal the vial and heat to 90 °C for 24 hours.

  • Self-Validation Check 1 (Visual): The solution will transition to a deep orange color, confirming the formation of the dihydrotetrazine intermediate.

  • Oxidation: Cool the mixture to 0 °C. Add sodium nitrite (NaNO 2​ , 10.0 eq) dissolved in water, followed by dropwise addition of acetic acid until gas evolution ceases.

  • Self-Validation Check 2 (Spectroscopic): The solution will instantly turn bright pink/red. Take a UV-Vis aliquot; the appearance of a sharp absorption band at ~520 nm (characteristic of the tetrazine n→π* transition) definitively validates the formation of the aromatic tetrazine.

  • Isolation: Extract with DCM, wash with brine, and purify via flash chromatography.

References

  • Benchchem. 5-(tert-Butoxy)picolinonitrile | CAS 1392467-08-1.
  • Google Patents. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.
  • Patsnap / Eureka. Analogues of pentamidine and uses therefor.
  • García-Vázquez, R., Bratteby, K. E., Shalgunov, V., et al. Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging. NIH / Pharmaceuticals (Basel).

Sources

Foundational

Commercial Availability and Synthetic Utility of 5-(tert-Butoxy)picolinonitrile: A Technical Guide for Medicinal Chemists

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern medicinal chemistry, the strategic functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern medicinal chemistry, the strategic functionalization of pyridine rings is a cornerstone of small-molecule drug discovery. 5-(tert-Butoxy)picolinonitrile (CAS: 1392467-08-1) has emerged as a highly versatile, commercially available building block. By featuring both a sterically demanding, lipophilic tert-butoxy ether and an electrophilic nitrile group on a pyridine scaffold, this compound allows for orthogonal synthetic divergence.

As an application scientist, I have structured this guide to move beyond basic catalog data. Here, we will analyze the commercial supply chain landscape, explore the mechanistic rationale for utilizing this specific scaffold, and provide field-validated Standard Operating Procedures (SOPs) for its downstream functionalization.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 5-(tert-Butoxy)picolinonitrile is critical for predicting its behavior in organic solvents and chromatographic systems. The tert-butoxy group significantly increases the lipophilicity of the molecule compared to its hydroxyl or methoxy analogs, which improves solubility in non-polar organic solvents.

Table 1: Core Chemical Identity & Properties

ParameterSpecification / Value
Chemical Name 5-(tert-Butoxy)picolinonitrile
Synonyms 5-tert-butoxypyridine-2-carbonitrile
CAS Number 1392467-08-1
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Typical Appearance White to off-white solid
Storage Conditions Ambient (>5 °C), dry, well-ventilated

Commercial Sourcing & Supply Chain Dynamics

For drug development professionals, supply chain reliability is just as important as chemical reactivity. 5-(tert-Butoxy)picolinonitrile is currently classified as an advanced R&D chemical. It is commercially available through several specialized catalog suppliers, primarily supporting milligram to low-gram scale discovery chemistry.

Table 2: Commercial Sourcing Landscape

SupplierCatalog / ReferenceTypical ScalePurity Grade
1 Benchchem Standard250 mg – 10 g> 95.0%[1]
ENA457509903250 mg – 1 g≥ 95.0%
2 SY203561mg to g≥ 95.0%[2]
3 BD436926mg to g> 95.0%[3]

Strategic Insight: When sourcing this compound for Structure-Activity Relationship (SAR) campaigns, ensure that the vendor provides a Certificate of Analysis (CoA) with quantitative NMR (qNMR) or high-performance liquid chromatography (HPLC) traces, as trace heavy metal impurities from upstream synthesis can interfere with downstream catalytic reductions.

Mechanistic Utility in Drug Design

The architectural brilliance of 5-(tert-Butoxy)picolinonitrile lies in its dual functionality.

  • The tert-Butoxy Group (Metabolic Stability & Shielding): Unlike a methoxy group, which is highly susceptible to cytochrome P450-mediated oxidative O-demethylation, the bulky tert-butyl group provides superior metabolic stability. Furthermore, it serves as a robust protecting group that is entirely stable to basic and nucleophilic conditions, allowing aggressive transformations at the nitrile pole.

  • The Picolinonitrile Core (Electrophilic Hub): The nitrile group at the 2-position of the pyridine ring is highly activated. It can undergo cycloadditions to form tetrazoles (bioisosteres for carboxylic acids), controlled hydrolysis to picolinamides, or reduction to primary amines.

G A 5-(tert-Butoxy)picolinonitrile CAS: 1392467-08-1 B 5-Hydroxypicolinonitrile (Phenolic Handle) A->B TFA/DCM (Ether Cleavage) C 5-(tert-Butoxy)picolinamine (Amine Handle) A->C H2, Raney Ni (Nitrile Reduction) D Tetrazole Derivative (Bioisostere) A->D NaN3, NH4Cl (Cycloaddition)

Divergent synthetic pathways utilizing 5-(tert-Butoxy)picolinonitrile as a central scaffold.

Validated Standard Operating Procedures (SOPs)

To ensure high reproducibility, the following protocols have been designed as self-validating systems. Causality is explicitly explained so chemists understand why specific reagents and conditions are chosen.

SOP 1: Acid-Mediated Deprotection to 5-Hydroxypicolinonitrile

Objective: Cleave the tert-butyl ether while leaving the nitrile intact.

Mechanistic Causality: The tert-butyl ether of a pyridine ring is notoriously resistant to cleavage compared to aliphatic ethers[4]. The addition of Trifluoroacetic Acid (TFA) first protonates the pyridine nitrogen, forming a pyridinium intermediate. This electron-withdrawing effect destabilizes the ether linkage. The tert-butyl group then undergoes an E1 elimination, releasing isobutylene gas. The evolution of this gas drives the reaction to completion via Le Chatelier's principle.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of 5-(tert-Butoxy)picolinonitrile in 5.0 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 5.0 mL of neat Trifluoroacetic Acid (TFA) to achieve a 1:1 v/v DCM:TFA ratio.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.6) will disappear, and a highly polar baseline spot (the pyridinium salt of the product) will appear.

  • Quenching & Workup: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH ~7 is reached. Extract with EtOAc (3 x 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 5-hydroxypicolinonitrile.

SOP 2: Chemoselective Nitrile Reduction to 5-(tert-Butoxy)picolinamine

Objective: Reduce the nitrile to a primary amine without cleaving the tert-butoxy group.

Mechanistic Causality: Strong Lewis-acidic hydride donors (like LiAlH₄) risk premature ether cleavage or decyanation. Catalytic hydrogenation using Raney Nickel provides a clean, surface-mediated reduction. The critical addition of methanolic ammonia shifts the equilibrium of the highly reactive intermediate imine, effectively suppressing the nucleophilic attack of newly formed primary amines, thereby preventing secondary amine dimer formation.

Step-by-Step Protocol:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 1.0 mmol of the starting material in 10 mL of 7N Ammonia in Methanol.

  • Catalyst Addition: Carefully add a catalytic amount (~10% w/w) of Raney Nickel slurry (washed with methanol prior to use). Safety Note: Raney Ni is highly pyrophoric.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂.

  • Reaction Execution: Stir vigorously at room temperature for 12 hours.

  • In-Process Control (IPC): LC-MS analysis should show the disappearance of the m/z 177 [M+H]⁺ peak and the emergence of the m/z 181 [M+H]⁺ peak (amine product).

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford the primary amine.

Analytical Quality Control

To verify the integrity of the purchased or synthesized materials, the following QC parameters should be established:

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic signature of the tert-butoxy group is a massive, sharp singlet integrating to 9 protons at approximately δ 1.45 ppm . The pyridine protons will appear as a distinct ABX system in the aromatic region (δ 7.2 - 8.5 ppm).

  • HPLC-UV: Use a C18 reverse-phase column (e.g., Waters XBridge) with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The intact tert-butoxy compound will elute significantly later than the deprotected 5-hydroxypicolinonitrile due to its high lipophilicity.

References

  • Benchchem - 5-(tert-Butoxy)picolinonitrile Product Profile.
  • Sigma-Aldrich - 5-(tert-butoxy)pyridine-2-carbonitrile (Enamine ENA457509903).
  • Accela ChemBio - Product 1392467-08-1.
  • Benchchem Technical Support Center - 6-(tert-Butoxy)picolinaldehyde Deprotection (Proxy Protocol for Pyridine tert-Butyl Ethers).

Sources

Protocols & Analytical Methods

Method

Application Note: Late-Stage Suzuki-Miyaura Cross-Coupling of 5-(tert-Butoxy)picolinonitrile via Triflate Activation

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary & Strategic Design 5-(tert-Butoxy)picolinonitrile is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Strategic Design

5-(tert-Butoxy)picolinonitrile is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry. The picolinonitrile moiety serves as a critical precursor for tetrazoles, amidines, and primary amines, while the tert-butoxy group masks a reactive pyridinol.

While direct C–O bond activation of aryl tert-butyl ethers for cross-coupling is thermodynamically unfavorable without highly specialized, sensitive nickel or iridium catalysts, converting the ether to a highly electrophilic trifluoromethanesulfonate (triflate) enables robust, scalable palladium-catalyzed Suzuki-Miyaura cross-coupling. Furthermore, this sequence strictly avoids competitive C–CN bond activation (decyanation), a known side reaction when electron-deficient aryl nitriles are subjected to strong reducing metal catalysts [1].

This guide details a rigorously validated, three-step protocol: Deprotection , Triflation , and Suzuki-Miyaura Coupling , designed to function as a self-validating synthetic system for library generation.

Visualizing the Synthetic Logic

SyntheticWorkflow A 5-(tert-Butoxy) picolinonitrile B 5-Hydroxy picolinonitrile A->B Step 1: Deprotection TFA, DCM, rt C 5-Cyanopyridin-3-yl triflate B->C Step 2: Triflation Tf2O, Pyridine, 0°C D 5-Aryl- picolinonitrile C->D Step 3: Suzuki Coupling Ar-B(OH)2, Pd cat., Base

Synthetic workflow for the late-stage Suzuki coupling of 5-(tert-Butoxy)picolinonitrile.

CatalyticCycle Pd0 Pd(0)L_n PdII_OA Ar-Pd(II)-OTf Pd0->PdII_OA Oxidative Addition (Triflate) PdII_TM Ar-Pd(II)-Ar' PdII_OA->PdII_TM Transmetalation (Ar'-B(OH)2 / Base) PdII_TM->Pd0 Reductive Elimination (Product)

Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling via triflate activation.

Reaction Optimization & Catalyst Selection

The choice of palladium catalyst is critical when coupling 3-pyridyl triflates. Monodentate phosphines (e.g., PPh₃) often suffer from sluggish oxidative addition and promote competitive homocoupling or protodeboronation of the boronic acid. Bidentate ligands with large bite angles (like dppf) or bulky dialkylbiaryl phosphines (like XPhos) accelerate reductive elimination, outcompeting side reactions and preserving the sensitive nitrile group [2].

Table 1: Catalyst and Condition Screening for the Suzuki-Miyaura Step

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)ConversionMechanistic Observation
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9045%Sluggish oxidative addition; high homocoupling observed.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10072%Good conversion, but elevated protodeboronation of Ar-B(OH)₂.
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 >95% Excellent yield; bidentate ligand cleanly suppresses C–CN activation.
XPhos Pd G3K₃PO₄THF/H₂O60>98%Rapid conversion at lower temps; ideal for highly sensitive boronic acids.

Step-by-Step Experimental Protocols

Step 1: Deprotection to 5-Hydroxypicolinonitrile

Causality: The bulky tert-butyl group is cleaved under strongly acidic conditions via an E1-type mechanism, releasing isobutylene gas and yielding the free pyridinol.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-(tert-butoxy)picolinonitrile (1.0 equiv, e.g., 10.0 mmol, 1.76 g).

  • Solvation: Dissolve the substrate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration (50 mL).

  • Reaction: Cool the mixture to 0 °C. Dropwise, add Trifluoroacetic acid (TFA) (10.0 equiv, 100 mmol, 7.65 mL).

  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation: Monitor by LC-MS. The product will show a mass shift of -56 Da (loss of isobutylene).

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc (3 × 50 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to afford 5-hydroxypicolinonitrile as a solid.

Step 2: Electrophilic Activation (Triflation)

Causality: The electron-deficient nature of the picolinonitrile ring makes the 5-hydroxyl group less nucleophilic than a standard phenol. Using a strong electrophile (Triflic anhydride, Tf₂O) with a nucleophilic catalyst/base (Pyridine) ensures complete conversion.

  • Setup: Dissolve 5-hydroxypicolinonitrile (1.0 equiv, e.g., 8.0 mmol, 0.96 g) in anhydrous DCM (80 mL, 0.1 M) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous Pyridine (3.0 equiv, 24.0 mmol, 1.94 mL) and cool the solution to 0 °C.

  • Activation: Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv, 9.6 mmol, 1.61 mL). Caution: Tf₂O is highly moisture-sensitive and corrosive.

  • Stirring: Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar pyridinol spot will disappear, replaced by a fast-moving, UV-active triflate spot. LC-MS will show a mass shift of +132 Da .

  • Workup: Quench with ice water (50 mL). Extract with DCM (2 × 50 mL). Wash the organics with 1M HCl (to remove pyridine), followed by brine. Dry over MgSO₄, filter, and concentrate. Purify via short-pad silica gel chromatography to yield 5-cyanopyridin-3-yl trifluoromethanesulfonate.

Step 3: Suzuki-Miyaura Cross-Coupling

Causality: The oxidative addition of the Pd(0) species into the C–OTf bond is highly favored. The biphasic Dioxane/H₂O system dissolves both the organic triflate and the inorganic base, facilitating the crucial transmetalation step [3].

  • Setup: In a thoroughly dried Schlenk flask or microwave vial, add 5-cyanopyridin-3-yl triflate (1.0 equiv, e.g., 1.0 mmol, 252 mg), the desired Arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol, 41 mg).

  • Solvation & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL total). Degas the mixture by sparging with argon or nitrogen for 10 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere for 4–12 hours.

  • Validation: Monitor via LC-MS. The product mass will be the [Triflate Mass] - 149 (TfO) +[Aryl Mass] - 1 (H).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography to afford the final 5-aryl-picolinonitrile.

Analytical Validations & Troubleshooting

  • Incomplete Triflation: If Step 2 stalls, ensure the DCM is strictly anhydrous. Tf₂O rapidly hydrolyzes to triflic acid in the presence of moisture, which protonates the pyridine base and halts the reaction.

  • Protodeboronation in Step 3: If the arylboronic acid is electron-rich or sterically hindered, it may undergo protodeboronation before transmetalation. If observed, switch to the XPhos Pd G3 catalyst system at a lower temperature (60 °C) to accelerate the cross-coupling cycle.

  • C–CN Cleavage: Palladium can insert into C–CN bonds under harsh conditions [1]. Strictly adhere to the 80 °C limit and utilize bidentate ligands (dppf) to ensure the reductive elimination of the desired product outpaces any background decyanation.

References

  • Li, X., et al. (2020). Metal-Mediated C–CN Bond Activation in Organic Synthesis. Chemical Reviews, 121(1), 370-426. Available at:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

Application

using 5-(tert-Butoxy)picolinonitrile in palladium-catalyzed cross-coupling reactions

[label="2. Coupling\n(120°C, 12h)", fillcolor="#FBBC05", Catalytic cycle of Pd-catalyzed decyanative Suzuki-Miyaura cross-coupling.

Author: BenchChem Technical Support Team. Date: March 2026

[label="2. Coupling\n(120°C, 12h)", fillcolor="#FBBC05",

Catalytic cycle of Pd-catalyzed decyanative Suzuki-Miyaura cross-coupling.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the decyanative coupling of 5-(tert-butoxy)picolinonitrile with a standard arylboronic acid. The data demonstrates the necessity of NHC ligands over traditional phosphines for this specific substrate.

Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)*Observation / Causality
Pd(OAc)₂PPh₃K₂CO₃Toluene10015%Weak σ-donation; failed oxidative addition.
Pd(OAc)₂PCy₃K₃PO₄Toluene12045%Improved donation, but sluggish transmetalation.
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane12062%Good conversion; some protodeboronation observed.
Pd₂(dba)₃ IPr (NHC) Cs₂CO₃ Toluene 120 88% Optimal. Rapid C-CN cleavage; CN⁻ sequestered.
Ni(cod)₂ICy (NHC)Cs₂CO₃Toluene12091%Viable alternative, but requires strict inert conditions.

*Yields determined by LC-MS using 1,3,5-trimethoxybenzene as an internal standard.

Experimental Protocols

Workflow Visualization

Workflow S1 1. Assembly (Inert Atm) S2 2. Coupling (120°C, 12h) S1->S2 S3 3. Work-up (Extraction) S2->S3 S4 4. Deprotect (TFA, 2h) S3->S4

End-to-end workflow for decyanative coupling and subsequent deprotection.

Protocol A: Decyanative Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reproducibility.

Reagents:

  • 5-(tert-Butoxy)picolinonitrile: 1.0 mmol (176.2 g/mol )

  • Arylboronic Acid: 1.5 mmol

  • Pd₂(dba)₃: 0.05 mmol (5 mol%)

  • IPr·HCl (Ligand precursor): 0.10 mmol (10 mol%)

  • Cs₂CO₃ (Anhydrous): 2.5 mmol

  • Anhydrous Toluene: 5.0 mL

Step-by-Step Methodology:

  • Inert Assembly (Glovebox or Standard Schlenk Line): To an oven-dried 15 mL pressure vial equipped with a magnetic stir bar, add Pd₂(dba)₃, IPr·HCl, and Cs₂CO₃.

    • Causality: IPr is added as an air-stable hydrochloride salt. The excess Cs₂CO₃ deprotonates it in situ to generate the active free carbene, which immediately coordinates to the Pd(0) center.

  • Substrate Addition: Add 5-(tert-butoxy)picolinonitrile and the arylboronic acid. Seal the vial with a PTFE-lined septum cap.

  • Solvent Introduction: Evacuate and backfill the vial with Argon (3x). Inject anhydrous toluene (5.0 mL) via syringe.

  • Reaction Execution: Transfer the vial to a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Checkpoint: Within the first 30 minutes, the mixture should transition from a pale yellow suspension to a dark, homogenous red/brown solution. If a mirror-like black precipitate forms on the glass (Pd black), the catalyst has deactivated (likely due to O₂ ingress or wet solvent).

  • Monitoring: After 12 hours, cool to room temperature. Dilute a 10 µL aliquot in 1 mL of Acetonitrile, filter through a 0.2 µm syringe filter, and analyze via LC-MS.

    • Self-Validation Checkpoint: Look for the disappearance of the starting material mass ( m/z 177.1 for [M+H]+ ) and the appearance of the target biaryl mass.

  • Work-up: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Late-Stage Deprotection to 5-Hydroxypyridine

The tert-butoxy group is highly stable to the basic cross-coupling conditions but is easily cleaved under acidic conditions to reveal the target hydroxyl pharmacophore.

  • Reaction Setup: Dissolve the purified coupled product (0.5 mmol) in Dichloromethane (DCM, 2.0 mL) in a round-bottom flask.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA, 2.0 mL) dropwise at 0 °C.

  • Execution: Remove the ice bath and stir at room temperature for 2 hours.

    • Causality: The acidic environment protonates the ether oxygen, facilitating the departure of the stable tert-butyl cation (which is subsequently trapped or eliminated as isobutylene).

  • Work-up: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with EtOAc (3 x 10 mL), dry, and concentrate to yield the free 5-hydroxypyridine derivative.

References

  • Wen, Q., Lu, P., & Wang, Y. "Recent advances in transition-metal-catalyzed C–CN bond activations." RSC Advances, 2014, 4, 47806-47826. URL:[Link]

  • Li, X. et al. "Palladium-Catalyzed Directed Carbon–Carbon Bond Activation of Aryl Nitriles for Cyano Transfer." Organic Letters, 2024, 26(11). URL:[Link]

Application

Application of 5-(tert-Butoxy)picolinonitrile in the Synthesis of Pharmaceutical Intermediates

A Comprehensive Protocol for the Development of NaV1.7 Ion Channel Modulators Introduction & Chemical Profile 5-(tert-Butoxy)picolinonitrile (CAS: 1392467-08-1) is a highly versatile heteroaromatic building block utilize...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Protocol for the Development of NaV1.7 Ion Channel Modulators

Introduction & Chemical Profile

5-(tert-Butoxy)picolinonitrile (CAS: 1392467-08-1) is a highly versatile heteroaromatic building block utilized extensively in modern medicinal chemistry. Featuring a pyridine core substituted with a tert-butoxy group at the C5 position and a nitrile group at the C2 position, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). It is most notably employed in the development of spirocyclic piperidine amides, which function as voltage-gated sodium channel (NaV1.7) modulators for the treatment of severe neuropathic and inflammatory pain .

Physicochemical Properties

Understanding the baseline properties of this intermediate is critical for predicting its behavior during synthesis and purification workflows.

PropertyValueScientific Relevance
CAS Number 1392467-08-1Unique identifier for procurement and safety tracking.
Molecular Formula C₁₀H₁₂N₂ODictates mass spectrometric [M+H]⁺ target of 177.1.
Molecular Weight 176.22 g/mol Used for precise stoichiometric calculations.
Appearance Yellow to off-white solidVisual indicator of purity; dark discoloration implies oxidation.
LogP (Predicted) ~2.1Indicates good organic solubility (e.g., EtOAc, DCM, DMF).

Mechanistic Rationale: The Role of the tert-Butoxy Group

As a Senior Application Scientist, it is vital to understand why specific structural moieties are selected during drug design. The strategic placement of a tert-butoxy group at the C5 position of the pyridine ring serves two primary pharmacological functions:

  • Metabolic Stability: Unlike a methoxy group, which is highly susceptible to oxidative O-demethylation by hepatic cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), the sterically hindered tert-butyl ether provides robust resistance to enzymatic cleavage. This significantly prolongs the biological half-life of the resulting API.

  • Lipophilicity and Target Binding: The bulky tert-butoxy moiety increases the overall lipophilicity of the molecule, improving membrane permeability and enhancing binding affinity within the hydrophobic pockets of ion channels like NaV1.7.

MetabolicLogic A Methoxy Substituted Pyridine B CYP450 Enzymes (Hepatic Oxidation) A->B C Rapid O-Demethylation (Short Half-Life) B->C D tert-Butoxy Substituted Pyridine E Steric Hindrance Blocks Oxidation D->E F Metabolic Stability (Prolonged Half-Life) E->F

Fig 1: Mechanism of CYP450 resistance conferred by the tert-butoxy group vs. methoxy substitution.

Synthetic Workflow: From Nitrile to API

The nitrile group at the C2 position acts as a stable, masked carboxylic acid. Picolinic acids can be challenging to store long-term due to their zwitterionic nature and propensity for decarboxylation. By utilizing 5-(tert-butoxy)picolinonitrile, chemists can store the robust nitrile precursor and perform a rapid, high-yielding hydrolysis immediately prior to amide coupling with complex spirocyclic amines .

SyntheticWorkflow N1 5-(tert-Butoxy)picolinonitrile (Stable Precursor) N2 5-(tert-Butoxy)picolinic acid (Reactive Intermediate) N1->N2 5M NaOH, EtOH, 85°C 1 Hour N4 NaV1.7 Modulator API (Pain Therapeutic) N2->N4 HATU, DIPEA, DMF Room Temp, 2-4 Hours N3 Spirocyclic Piperidine Amine (Target Scaffold) N3->N4 Nucleophilic Addition

Fig 2: Synthetic workflow for NaV1.7 modulators using 5-(tert-Butoxy)picolinonitrile.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis to 5-(tert-Butoxy)picolinic acid

Objective: Convert the stable nitrile to the reactive carboxylic acid intermediate.

Causality & Design: Ethanol is selected as the solvent because it is fully miscible with the aqueous base and provides a sufficiently high boiling point (~78 °C) to drive the hydrolysis of the sterically hindered nitrile to completion within 1 hour.

Step-by-Step Methodology:

  • Initiation: Charge a round-bottom flask with 5-(tert-butoxy)picolinonitrile (1.0 eq, e.g., 0.75 g, 4.26 mmol) and dissolve in absolute ethanol (10 mL).

  • Base Addition: Slowly add 5M NaOH aqueous solution (5.0 eq, 4.3 mL, 21.3 mmol) to the stirring solution.

  • Thermal Activation: Attach a reflux condenser, heat the reaction mixture to 85 °C, and maintain for 1 hour.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) must completely disappear, replaced by a baseline spot corresponding to the highly polar sodium carboxylate salt.

  • Concentration: Cool the mixture to room temperature and concentrate in vacuo to remove the ethanol.

  • pH Adjustment (Critical Step): Dilute the aqueous residue with ethyl acetate (50 mL). Wash with a mixture of brine (10 mL) and carefully add 6N HCl dropwise until the aqueous layer reaches pH 4-5 .

    • Expert Insight: The pKa of the picolinic acid is ~5.5, while the pyridinium nitrogen has a pKa of ~1.5. Adjusting strictly to pH 4-5 ensures the molecule is in its neutral/zwitterionic form, allowing it to partition into the organic layer. Over-acidification (pH < 2) will protonate the pyridine nitrogen, trapping the product in the aqueous layer and risking the cleavage of the acid-sensitive tert-butoxy ether.

  • Isolation: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to yield 5-(tert-butoxy)picolinic acid as a solid.

Table 2: Reaction Optimization for Nitrile Hydrolysis

Entry Base / Solvent System Temp (°C) Time (h) Yield (%) Purity (HPLC)
1 NaOH (5M) / EtOH 85 1 92 >98%
2 LiOH (2M) / THF-H₂O 60 4 85 95%
3 KOH (3M) / MeOH 70 2 88 96%

Protocol 2: Amide Coupling with Spirocyclic Piperidine

Objective: Synthesize the final NaV1.7 modulator API intermediate via amide bond formation.

Step-by-Step Methodology:

  • Activation: Dissolve 5-(tert-butoxy)picolinic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Base & Coupling Agent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any hydrochloride salts present on the incoming amine.

  • Amine Addition: Add the spirocyclic piperidine amine derivative (1.05 eq) in one portion.

  • Reaction Propagation: Stir the reaction at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint 2 (LC-MS): Perform LC-MS analysis. The chromatogram should indicate the complete consumption of the activated ester and the appearance of the desired product mass [M+H]⁺.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to afford the pure spirocyclic piperidine amide.

References

  • Title: WO2012125613A1 - Morpholine-spirocyclic piperidine amides as modulators of ion channels Source: Google Patents URL
  • Title: AU2012212196A1 - Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels Source: Google Patents URL
Method

use of 5-(tert-Butoxy)picolinonitrile in "click chemistry" reactions

Application Note & Protocol Topic: The Use of 5-(tert-Butoxy)picolinonitrile in Click Chemistry: A Protocol for the Synthesis of 5-Substituted Tetrazoles via [3+2] Cycloaddition Audience: Researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: The Use of 5-(tert-Butoxy)picolinonitrile in Click Chemistry: A Protocol for the Synthesis of 5-Substituted Tetrazoles via [3+2] Cycloaddition

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Click Chemistry and Tetrazole Synthesis

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally powerful tools in drug discovery, materials science, and bioconjugation[1]. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, other transformations fit the click criteria[2][3]. Among these is the [3+2] cycloaddition of nitriles with an azide source to form 5-substituted-1H-tetrazoles[4][5][6].

This reaction is of particular importance to medicinal chemists. The tetrazole ring is recognized as a non-classical bioisostere of the carboxylic acid group, offering similar acidity and spatial properties but with improved metabolic stability and lipophilicity[4][7]. This has led to the incorporation of tetrazole moieties in numerous FDA-approved drugs[7].

This application note provides a detailed protocol for the synthesis of a 5-(pyridin-2-yl)tetrazole derivative using 5-(tert-Butoxy)picolinonitrile as a representative heterocyclic nitrile substrate. We will describe a robust, zinc-catalyzed method that proceeds under moderate conditions and offers a straightforward path to this valuable chemical scaffold.

Reaction Mechanism and Rationale

The core transformation is the [3+2] cycloaddition between the nitrile group (a 2-atom π-system) of 5-(tert-Butoxy)picolinonitrile and an azide source, typically sodium azide (a 3-atom π-system)[5][8]. This reaction is often kinetically slow and requires catalysis to proceed at a practical rate. Lewis acids, such as zinc(II) salts, are highly effective catalysts[9][10].

The proposed mechanism involves the coordination of the Lewis acidic zinc ion to the nitrogen atom of the nitrile. This coordination polarizes the carbon-nitrogen triple bond, activating the nitrile carbon for nucleophilic attack by the terminal nitrogen of the azide anion. The subsequent cyclization and protonation during acidic workup yield the final 1H-tetrazole product.

The choice of a zinc catalyst, such as ZnCl₂ or ZnBr₂, is advantageous due to its low cost, moderate toxicity, and high efficacy in promoting the reaction for a wide array of nitrile substrates[7][9][10].

G cluster_reactants Reactants cluster_catalysis Catalysis cluster_cycloaddition Core Reaction cluster_workup Workup & Product RCN 5-(tert-Butoxy)picolinonitrile Activation Nitrile Activation RCN->Activation NaN3 Sodium Azide (NaN₃) Cyclo [3+2] Cycloaddition NaN3->Cyclo ZnCl2 Zinc Chloride (ZnCl₂) ZnCl2->Activation Lewis Acid Activation->Cyclo Activated Nitrile Intermediate Zinc-Tetrazolate Intermediate Cyclo->Intermediate Protonation Acidic Workup (HCl) Intermediate->Protonation Product 5-(5-(tert-Butoxy)pyridin-2-yl)-1H-tetrazole Protonation->Product

Caption: Catalytic cycle for zinc-promoted tetrazole synthesis.

Detailed Experimental Protocol

This protocol describes a general method for the zinc-catalyzed cycloaddition, adapted for 5-(tert-Butoxy)picolinonitrile on a 10 mmol scale.

3.1 Materials and Reagents

Reagent/MaterialGradeSupplier Example
5-(tert-Butoxy)picolinonitrile≥95%Commercially available
Sodium Azide (NaN₃)Reagent Grade, ≥99%Sigma-Aldrich
Zinc Chloride (ZnCl₂), anhydrous≥98%Acros Organics
n-Propanol (n-PrOH)Anhydrous, ≥99.7%Fisher Scientific
Hydrochloric Acid (HCl)3 M AqueousVWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeJ.T. Baker
Deionized Water (H₂O)
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD Millipore
Silica Gel230-400 meshSorbent Technologies

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid (HN₃) gas.

3.2 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(tert-Butoxy)picolinonitrile (10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous n-propanol (25 mL) to dissolve the nitrile. Subsequently, add sodium azide (13.0 mmol, 1.3 equiv) and anhydrous zinc chloride (10.0 mmol, 1.0 equiv) to the solution[10]. Rationale: Using a slight excess of sodium azide ensures complete conversion of the nitrile. Anhydrous conditions are preferred to prevent side reactions.

  • Heating and Monitoring: Heat the reaction mixture to 95-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate/hexanes as eluent). The reaction is typically complete within 12-24 hours[9]. Rationale: Heating provides the necessary activation energy for the cycloaddition. Vigorous stirring is essential as the reaction is heterogeneous[10].

  • Cooling and Quenching: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.

  • Acidification (Workup): Carefully and slowly acidify the reaction mixture to a pH of ~2 by adding 3 M HCl while stirring in an ice bath. Perform this step in a well-ventilated fume hood as toxic hydrazoic acid may be generated[7]. Rationale: Acidification protonates the newly formed tetrazolate anion, yielding the neutral tetrazole product, and quenches any unreacted sodium azide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure 5-(5-(tert-Butoxy)pyridin-2-yl)-1H-tetrazole.

Caption: Experimental workflow for tetrazole synthesis.

Expected Results and Troubleshooting

ParameterExpected Outcome
Reaction Time 12–24 hours
Yield 70–95% (yields for aromatic nitriles are typically high)[4][9]
Appearance White to off-white solid
Characterization ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry should confirm the structure. The characteristic N-H proton of the tetrazole ring is often observed in ¹H NMR.

Troubleshooting:

  • Low Yield: Ensure all reagents, especially ZnCl₂ and the solvent, are anhydrous. Incomplete reaction may require longer heating times or a slight increase in temperature.

  • Purification Issues: If the product is difficult to crystallize, column chromatography is a reliable alternative.

Conclusion

The [3+2] cycloaddition of nitriles and azides stands as a powerful and reliable click reaction for accessing the 5-substituted-1H-tetrazole scaffold. This protocol demonstrates that 5-(tert-Butoxy)picolinonitrile is a suitable substrate for this transformation, providing a clear and efficient pathway for synthesizing a functionalized pyridyl-tetrazole. The method is robust, high-yielding, and utilizes readily available and cost-effective reagents, making it a valuable tool for researchers in drug discovery and synthetic organic chemistry.

References

  • Gao, Y., He, M., Wu, Y., & Wu, Y. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696-4703. [Link]

  • Jana, A. K., & Mal, D. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 134-142. [Link]

  • Myznikov, L. V., Artamonova, T. V., & Zevatskii, Y. E. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. SYNTHESIS, 46(6), 781-786. [Link]

  • Saha, S., & Roy, S. (2022). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 7(18), 15835-15845. [Link]

  • Roy, S., & Saha, S. (2022). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Publications. [Link]

  • Patel, H., & Sharma, D. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. [Link]

  • PubChem. 5-((tert-butoxy)carbonyl)-3H,4H,5H,6H,7H-imidazo(4,5-c)pyridine-6-carboxylic acid. PubChem Compound Summary for CID 3159376. [Link]

  • Interchim. (2023). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim. [Link]

  • Wikipedia. Click chemistry. Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed. [Link]

  • Royal Society of Chemistry. (2012). Click chemistry as a powerful and chemoselective tool for the attachment of targeting ligands to polymer drug carriers. Polymer Chemistry. [Link]

  • IntechOpen. (2021). Role of Click Chemistry in Organic Synthesis. IntechOpen. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Recent Concept of Importance: Click Chemistry. Journal of Pharmaceutical Negative Results. [Link]

  • ResearchGate. (2021). Nitrile–azide cycloaddition reaction. ResearchGate. [Link]

  • PubChem. 5-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)pentanoic acid. PubChem Compound Summary for CID 108341. [Link]

  • Royal Society of Chemistry. (2013). Reactivity and catalytic activity of tert-butoxy-aluminium hydride reagents. Dalton Transactions. [Link]

  • SciSpace. (2008). Click Azide−Nitrile Cycloaddition as a New Ligation Tool for the Synthesis of Tetrazole-Tethered C-Glycosyl α-Amino Acids†. SciSpace. [Link]

  • National Center for Biotechnology Information. (2007). 1,3-dipolar cycloaddition: click chemistry for the synthesis of 5-substituted tetrazoles from organoaluminum azides and nitriles. PubMed. [Link]

Sources

Application

Application Note: Advanced Analytical Workflows for Monitoring 5-(tert-Butoxy)picolinonitrile Transformations

Executive Summary 5-(tert-Butoxy)picolinonitrile is a highly versatile bifunctional building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialized radioligands. The molecule features t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(tert-Butoxy)picolinonitrile is a highly versatile bifunctional building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialized radioligands. The molecule features two orthogonal reactive sites: a picolinonitrile group (susceptible to reduction, hydrolysis, or tetrazole formation) and a tert-butoxy ether (a protected phenol). Monitoring the selective transformation of these groups requires robust analytical methodologies to prevent over-reaction, track deprotection kinetics, and identify trace impurities. This guide provides self-validating protocols for in-process control (IPC) and trace analysis.

Chemical Context & Mechanistic Pathways

The two most common synthetic transformations involving 5-(tert-Butoxy)picolinonitrile are the acid-mediated deprotection of the tert-butyl group to yield 5-hydroxypicolinonitrile, and the catalytic reduction of the nitrile to yield a primary amine [1].

ReactionMonitoring SM 5-(tert-Butoxy)picolinonitrile (Starting Material) Deprotect Acidic Deprotection (TFA/DCM or HCl) SM->Deprotect Pathway A Reduce Nitrile Reduction (H2, Pd/C) SM->Reduce Pathway B Prod1 5-Hydroxypicolinonitrile (Phenol Derivative) Deprotect->Prod1 Prod2 (5-(tert-Butoxy)pyridin-2- yl)methanamine Reduce->Prod2

Chemical pathways of 5-(tert-Butoxy)picolinonitrile requiring analytical monitoring.

Analytical Challenges & Causality in Method Design

The Silanol Interference Phenomenon: Pyridine derivatives possess a basic nitrogen atom (pKa ~5.2). During Reverse Phase HPLC (RP-HPLC), if the mobile phase pH is not strictly controlled, the protonated pyridine nitrogen will strongly interact with residual silanols on standard silica-based C18 columns. This secondary interaction causes severe peak tailing and shifts in retention time, obscuring kinetic data.

The Solution: Our protocol mandates the use of an end-capped, base-deactivated C18 column (or a polar-embedded stationary phase) coupled with a buffered mobile phase (pH 6.5–8.5). By maintaining the pyridine ring in a more neutral state or shielding it from the silica backbone, chromatographic resolution is preserved [1].

Self-Validating Experimental Protocols

In-Process Sample Quenching (Arresting Kinetics)

To accurately monitor the deprotection of the tert-butoxy group (Pathway A), the reaction must be instantaneously arrested at the moment of sampling. Failing to quench the sample allows the acid-catalyzed cleavage to continue inside the autosampler vial, leading to an underrepresentation of the starting material and skewed kinetic curves [2].

AnalyticalWorkflow Sample 1. Aliquot Extraction (Reaction Matrix) Quench 2. Immediate Quenching (Neutralization/Dilution) Sample->Quench Filter 3. Filtration (0.22 µm PTFE) Quench->Filter Inject 4. LC-MS/UV Injection (End-capped C18) Filter->Inject Data 5. Chromatographic Integration & MRM Inject->Data

Self-validating sample preparation and LC-MS workflow for in-process reaction monitoring.

Step-by-Step Methodology:

  • Extract a 10 µL aliquot from the reaction vessel using a positive displacement pipette.

  • Immediately discharge the aliquot into a pre-chilled HPLC vial containing 990 µL of Quench Buffer (100 mM Ammonium Bicarbonate, pH 8.5, in 50:50 Methanol:Water). Causality: The basic buffer instantly neutralizes the TFA/HCl, halting the deprotection mechanism.

  • Vortex for 5 seconds to ensure homogeneity.

  • Filter through a 0.22 µm PTFE syringe filter into a clean vial to remove any precipitated salts or catalyst.

  • System Validation: Inject a blank quench buffer prior to the sample sequence to ensure no ghost peaks interfere with the retention windows of the starting material or product.

RP-HPLC-UV Method for Kinetic Monitoring

This method is designed for rapid, high-throughput in-process control (IPC) to determine reaction conversion percentages.

Step-by-Step Methodology:

  • Column Preparation: Install a Waters XBridge C18 (4.6 x 100 mm, 3.5 µm) or an equivalent ethylene-bridged hybrid (BEH) column. Causality: The BEH particle resists silanol ionization, ensuring sharp peaks for the basic picolinonitrile.

  • Mobile Phase Setup: Prepare Mobile Phase A (10 mM Ammonium Acetate in Water, pH 6.5) and Mobile Phase B (100% LC-MS Grade Acetonitrile).

  • Equilibration: Run at 5% B for 10 column volumes until the baseline is stable at 254 nm.

  • Execution: Inject 5 µL of the quenched sample. Run the gradient detailed in Table 1.

  • System Suitability Testing (SST): The method validates itself if the tailing factor ( Tf​ ) for 5-(tert-Butoxy)picolinonitrile is ≤ 1.3, and the resolution ( Rs​ ) between the starting material and 5-hydroxypicolinonitrile is ≥ 3.0.

LC-MS/MS (MRM) Method for Trace Profiling

When monitoring the synthesis of highly potent APIs or radioligand precursors [3], trace impurities (e.g., incomplete de-tert-butylation) must be quantified with absolute certainty.

Step-by-Step Methodology:

  • Interface the HPLC to a Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive mode.

  • Optimize the source parameters: Capillary voltage at 3.0 kV, Desolvation temperature at 350°C.

  • Utilize the Multiple Reaction Monitoring (MRM) transitions outlined in Table 2. Causality: The primary fragmentation of 5-(tert-Butoxy)picolinonitrile involves the neutral loss of isobutylene (-56 Da). Targeting this specific transition eliminates isobaric matrix interference, ensuring absolute trustworthiness in the quantification of residual starting material.

Quantitative Data & Method Parameters

Table 1: RP-HPLC Gradient Conditions for Reaction Monitoring

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)Curve Profile
0.09551.0Initial
1.09551.0Isocratic Hold
6.010901.0Linear Gradient
8.010901.0Wash
8.19551.0Re-equilibration
10.09551.0Stop

Table 2: LC-MS/MS (MRM) Transitions for Picolinonitrile Derivatives

CompoundPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Rationale
5-(tert-Butoxy)picolinonitrile177.1121.015Loss of isobutylene (-56 Da)
5-Hydroxypicolinonitrile121.093.025Loss of CO (-28 Da)
(5-(tert-Butoxy)pyridin-2-yl)methanamine181.1125.115Loss of isobutylene (-56 Da)

References

  • De Keer, L., et al. "Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks." Macromolecules, 2018. Available at:[Link]

  • Krutzek, F., et al. "Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1." National Center for Biotechnology Information (PMC), 2022. Available at:[Link]

Method

HPLC method for the analysis of 5-(tert-Butoxy)picolinonitrile

An Application Note and Protocol for the Analysis of 5-(tert-Butoxy)picolinonitrile by High-Performance Liquid Chromatography Authored by a Senior Application Scientist This document provides a comprehensive guide to dev...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analysis of 5-(tert-Butoxy)picolinonitrile by High-Performance Liquid Chromatography

Authored by a Senior Application Scientist

This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(tert-Butoxy)picolinonitrile. This compound is a key building block in medicinal chemistry and drug development, making its accurate quantification and purity assessment critical for ensuring the quality and consistency of downstream processes and final active pharmaceutical ingredients (APIs).

The following protocols have been designed with scientific integrity and adherence to major pharmacopeial standards at their core. The experimental choices are explained to provide researchers with a deep understanding of the method's underlying principles, ensuring its successful implementation and adaptation.

Foundational Principles: Method Development Strategy

The selection of an appropriate analytical method is predicated on the physicochemical properties of the analyte.[1] 5-(tert-Butoxy)picolinonitrile is a moderately non-polar, aromatic compound due to the presence of the pyridine ring and the hydrophobic tert-butoxy group. This inherent hydrophobicity makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.[2][3]

Our strategy is grounded in the following expert-driven choices:

  • Stationary Phase Selection : A C18 (octadecylsilyl) silica-based column is the workhorse of RP-HPLC and is selected for its versatility and strong hydrophobic retention of non-polar to moderately polar compounds. The high surface area and carbon load of modern C18 columns provide excellent resolving power for aromatic compounds.

  • Mobile Phase Composition : A gradient elution using water and acetonitrile is chosen. Acetonitrile is an excellent solvent for aromatic nitriles and offers low viscosity and UV transparency.[4][5] A gradient is employed to ensure that impurities with a wide range of polarities can be eluted and resolved from the main analyte peak, providing a comprehensive purity profile in a reasonable timeframe.[6]

  • Mobile Phase Modifier : The addition of a small percentage (0.1%) of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is a critical step. This serves two primary purposes:

    • Improved Peak Shape : It suppresses the ionization of any residual free silanol groups on the silica-based stationary phase, which can cause peak tailing with basic compounds like pyridines.[4]

    • Enhanced Reproducibility : It maintains a consistent pH, ensuring stable retention times.

  • Detection Wavelength : The pyridine ring in the analyte contains a chromophore that absorbs UV light. A detection wavelength of 254 nm is selected as a robust starting point, as it is a common wavelength for the analysis of aromatic compounds and is likely to provide sufficient sensitivity.[3]

Experimental Protocol: Quantitative Analysis of 5-(tert-Butoxy)picolinonitrile

This section provides a detailed, step-by-step protocol for the analysis.

Materials and Reagents
ItemSpecification
Analyte 5-(tert-Butoxy)picolinonitrile reference standard (purity ≥98%)
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Solvent A HPLC-grade Water with 0.1% (v/v) Formic Acid
Solvent B HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid
Diluent 50:50 (v/v) Acetonitrile:Water
Instrumentation
  • HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh approximately 25 mg of the 5-(tert-Butoxy)picolinonitrile reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL) : Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL) : Accurately weigh an amount of the sample expected to contain 10 mg of 5-(tert-Butoxy)picolinonitrile into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.[7]

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0

System Suitability and Method Validation

Adherence to established guidelines is paramount for ensuring the trustworthiness of any analytical method. The developed protocol must be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9][10] Furthermore, system suitability tests must be performed before any analysis to ensure the chromatographic system is performing adequately, as outlined in USP General Chapter <621>.[11][12][13]

System Suitability Test (SST)

Before initiating any sample analysis, inject the Working Standard Solution five times. The results must meet the following criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
Method Validation Protocol

The following diagram outlines the workflow for a comprehensive method validation as per ICH Q2(R1) guidelines.

G cluster_Validation ICH Q2(R1) Method Validation Workflow Specificity Specificity (Discrimination from placebo and impurities) Linearity Linearity & Range (5 concentrations, e.g., 50-150% of nominal) Accuracy Accuracy (% Recovery at 3 levels, 3 replicates each) Precision Precision (Repeatability & Intermediate Precision) LOD Limit of Detection (LOD) (Signal-to-Noise ~3:1) LOQ Limit of Quantitation (LOQ) (Signal-to-Noise ~10:1) Robustness Robustness (Vary Flow Rate, Temp, Mobile Phase %) End Validation Complete Robustness->End Start Start Validation Start->Specificity

Caption: Workflow for HPLC method validation based on ICH guidelines.

  • Specificity : Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity : The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.[14]

  • Accuracy : The closeness of the test results to the true value. This is assessed by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision :

    • Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval of time. Analyze a minimum of six replicate sample preparations at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[14]

    • Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness : The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., ±10% change in flow rate, ±5°C in column temperature).

Data Analysis and Reporting

The concentration of 5-(tert-Butoxy)picolinonitrile in the sample can be calculated using the external standard method with the following formula:

Concentration (mg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

The purity of the sample can be reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent).

Conclusion

This application note details a scientifically grounded, robust, and reliable RP-HPLC method for the quantitative analysis and purity determination of 5-(tert-Butoxy)picolinonitrile. By following the outlined experimental protocol and adhering to the principles of system suitability and method validation, researchers, scientists, and drug development professionals can confidently implement this method to ensure the quality of this critical chemical intermediate. The provided rationale for each experimental choice empowers users to troubleshoot and adapt the method as needed for their specific applications.

References

  • USP. <621> CHROMATOGRAPHY. USP.org. [Link]

  • General Chapter <621> Chromatography. Waters Corporation. [Link]

  • Are You Sure You Understand USP <621>? Chromatography Online. [Link]

  • USP 621 Changes. Element Lab Solutions. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Journal of Pharmaceutical and Biological Sciences. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. ACS Publications. [Link]

  • A comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • APPLICATION NOTES - HPLC. Microsolv Technology Corporation. [Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]

  • Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. [Link]

  • Picolinonitrile - ChemBK. ChemBK. [Link]

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin City University. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. [Link]

  • 5-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)pentanoic acid. PubChem. [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Elsevier. [Link]

Sources

Application

large-scale synthesis of 5-(tert-Butoxy)picolinonitrile

Application Note: Scalable Synthesis of 5-(tert-Butoxy)picolinonitrile via Nucleophilic Aromatic Substitution (S_NAr) Executive Summary 5-(tert-Butoxy)picolinonitrile (CAS 1392467-08-1) is a critical building block utili...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-(tert-Butoxy)picolinonitrile via Nucleophilic Aromatic Substitution (S_NAr)

Executive Summary

5-(tert-Butoxy)picolinonitrile (CAS 1392467-08-1) is a critical building block utilized extensively in the development of complex heterocyclic active pharmaceutical ingredients (APIs). This application note delineates a robust, large-scale synthetic protocol for its preparation. By employing a Nucleophilic Aromatic Substitution (S_NAr) reaction between 5-fluoropicolinonitrile and potassium tert-butoxide (KOtBu), this method bypasses the need for transition-metal catalysis, lowering process costs and eliminating heavy-metal remediation steps. The guide provides mechanistic rationale, optimized parameters, and a self-validating step-by-step protocol designed for high yield, safety, and reproducibility in a process chemistry setting.

Mechanistic Rationale & Process Causality

The synthesis leverages the strong electron-withdrawing nature of the nitrile group (-CN) at the 2-position of the pyridine ring, which highly activates the 5-position towards nucleophilic attack.

  • Substrate Selection: While 5-chloropicolinonitrile has been documented in similar etherification reactions[1], 5-fluoropicolinonitrile is the superior substrate for S_NAr[2]. The highly electronegative fluorine atom drastically lowers the LUMO energy of the pyridine ring and stabilizes the resulting anionic Meisenheimer complex, making it an exceptional leaving group in S_NAr kinetics.

  • Reagent Choice: Potassium tert-butoxide acts as both the nucleophile and the base. Its bulky, sterically hindered nature minimizes unwanted side reactions (such as nitrile hydrolysis or polymerization) while its high nucleophilicity drives the substitution forward.

  • Solvent & Temperature: Anhydrous Tetrahydrofuran (THF) is selected for its excellent solubility profile and ease of removal. The reaction is initiated at 0 °C to control the exothermic formation of the Meisenheimer complex, preventing thermal degradation of the starting materials[3].

Mechanism A 5-Fluoropicolinonitrile B Meisenheimer Complex (Anionic Intermediate) A->B + t-BuO⁻ (Attack at C5) C 5-(tert-Butoxy)picolinonitrile B->C - F⁻ (Leaving Group Departure)

S_NAr mechanism showing nucleophilic attack and fluoride elimination.

Process Optimization & Quantitative Data

To achieve >95% yield on a multigram to kilogram scale, several parameters were systematically evaluated. Table 1 summarizes the causality behind the optimized conditions.

Table 1: Optimization of S_NAr Parameters

ParameterEvaluated RangeOptimal ChoiceCausality / Rationale
Leaving Group -F, -Cl, -Br-F (Fluoro) Fluoride provides the fastest kinetics due to high electronegativity stabilizing the transition state[2].
Solvent DMF, THF, TolueneAnhydrous THF THF provides a homogeneous reaction mixture, avoids DMF toxicity, and simplifies aqueous workup.
Temperature -78 °C to 50 °C0 °C to 20 °C 0 °C controls the initial exotherm. Warming to 20 °C ensures complete conversion without degrading the nitrile[3].
KOtBu Equivalents 1.0 to 2.0 eq1.1 eq A slight excess ensures full conversion; >1.2 eq leads to competitive degradation or ether cleavage.

Experimental Workflow & Self-Validating Protocol

Workflow Start 5-Fluoropicolinonitrile (1.0 eq) in THF Reaction S_NAr Reaction (0°C -> RT, 2-4 h) Start->Reaction Reagent KOtBu (1.1 eq) 1M in THF Reagent->Reaction Dropwise addition Quench Aqueous Quench (Sat. NH4Cl) Reaction->Quench IPC: TLC/HPLC >99% Extraction Extraction (EtOAc / Brine) Quench->Extraction Phase Separation Purification Crystallization / Chromatography Extraction->Purification Organic Layer Product 5-(tert-Butoxy)picolinonitrile (Target API Intermediate) Purification->Product >98% Purity

End-to-end workflow for the .

Step-by-Step Protocol (100 g Scale) Note: Self-Validation Checkpoints are embedded to ensure process integrity at every stage.

  • Reactor Preparation: Purge a 2 L jacketed glass reactor with ultra-high purity Argon for 15 minutes. Ensure moisture content is <100 ppm via Karl Fischer titration.

  • Substrate Dissolution: Charge the reactor with 5-fluoropicolinonitrile (100.0 g, 0.819 mol)[3] and anhydrous THF (800 mL). Stir at 250 rpm until complete dissolution is achieved.

  • Cooling: Set the chiller to cool the reaction mixture to an internal temperature of 0 °C (± 2 °C).

  • Nucleophile Addition: Slowly add Potassium tert-butoxide solution (1.0 M in THF, 900 mL, 0.90 mol, 1.1 eq) dropwise via an addition funnel over 60 minutes.

    • Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-substituted or polymerized byproducts[1].

    • Self-Validation: Monitor the internal thermocouple. The temperature must not exceed 5 °C during addition. The solution will transition from colorless to a deep yellow/orange hue.

  • Reaction Maturation: Once the addition is complete, remove the cooling jacket and allow the reaction to naturally warm to room temperature (20 °C). Stir for an additional 2 to 4 hours.

  • In-Process Control (IPC): Sample 0.5 mL of the reaction mixture, quench with 0.5 mL water, extract with 1 mL EtOAc, and analyze via HPLC or TLC (Hexanes:EtOAc 3:1).

    • Self-Validation: Proceed to the next step only when the starting material peak (5-fluoropicolinonitrile) is <1% by area.

  • Quenching: Cool the reactor back to 0 °C. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution (300 mL) to quench the unreacted KOtBu.

    • Causality: NH₄Cl provides a mild, buffered quench (pH ~6-7), preventing base-catalyzed hydrolysis of the sensitive nitrile group to an amide or carboxylic acid.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (2 × 400 mL). Wash the combined organic layers with deionized water (300 mL) and saturated brine (300 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure (rotary evaporator, 35 °C bath, 50 mbar) to yield the crude product.

  • Purification: Purify the crude residue by recrystallization from heptane/ethyl acetate or via a short silica gel plug filtration (eluting with 10-20% EtOAc in heptane) to afford 5-(tert-butoxy)picolinonitrile as an off-white to pale yellow solid.

Analytical Validation

To verify the identity and purity of the synthesized 5-(tert-butoxy)picolinonitrile, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of a massive singlet at ~1.45 ppm (9H) corresponding to the tert-butyl group, and the distinct pyridine aromatic protons (a doublet of doublets around 7.3 ppm, a doublet around 7.6 ppm, and a fine doublet at ~8.4 ppm).

  • LC-MS (ESI+): Expected mass [M+H]⁺ = 177.1 m/z.

  • IR Spectroscopy: A sharp, distinct peak at ~2230 cm⁻¹ confirming the integrity of the nitrile (-C≡N) stretch.

Safety & Scale-Up Considerations

  • Exotherm Control: The S_NAr reaction is highly exothermic. On a kilogram scale, dosing rates of KOtBu must be strictly controlled and interlocked with the reactor's cooling capacity to prevent thermal runaway.

  • Toxicity: 5-Fluoropicolinonitrile is a severe skin and eye irritant. All operations must be conducted in a walk-in fume hood using appropriate PPE (nitrile gloves, face shield, chemical-resistant apron).

  • Environmental Impact: THF and EtOAc can be recovered via fractional distillation to improve the E-factor of the process, aligning with green chemistry principles in drug development.

References

  • Synthetic Approaches to the New Drugs Approved During 2022 | Journal of Medicinal Chemistry - ACS Public
  • US9309263B2 - Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof - Google P
  • WO2020219871A1 - Heterocyclic compounds and their use for treatment of helminthic infections and diseases - Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-(tert-Butoxy)picolinonitrile

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific challenges researchers encounter when synthesizing 5-(tert-butoxy)picolinonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific challenges researchers encounter when synthesizing 5-(tert-butoxy)picolinonitrile (CAS: 1392467-08-1)[1].

This guide focuses on the most robust and widely utilized synthetic route: the Nucleophilic Aromatic Substitution (SNAr) of 5-fluoropicolinonitrile using sodium tert-butoxide (NaOtBu) in a polar aprotic solvent system[2].

Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, we must first understand the causality of the reaction. The transformation relies on the nucleophilic attack of the sterically hindered tert-butoxide anion at the C5 position of the pyridine ring. This position is electronically activated by the strongly electron-withdrawing nitrile group at C2. However, the steric bulk of the tert-butyl group makes the desired pathway highly sensitive to competing side reactions if reaction conditions are not strictly controlled.

Reaction pathway and side product formation in the synthesis of 5-(tert-Butoxy)picolinonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a major side product with an[M+H]⁺ of 121.1. What is it, and why is it forming? A: This is 5-hydroxypicolinonitrile . Causality: The tert-butoxide anion is highly basic and sterically hindered. If your NaOtBu is hygroscopic and has absorbed atmospheric moisture, it generates sodium hydroxide (NaOH) in situ. The hydroxide anion is significantly smaller and more nucleophilic than tert-butoxide. It kinetically outcompetes the bulky tert-butoxide for the SNAr at the 5-position, yielding the hydroxylated side product. Solution: Use freshly opened or sublimed NaOtBu. Perform the reaction under a strict inert atmosphere (Argon/N₂).

Q2: My LC-MS shows complete consumption of the starting material, but my product mass is [M+H]⁺ 195.1 instead of 177.1. What happened? A: You have hydrated the nitrile group, forming 5-(tert-butoxy)picolinamide [3]. Causality: Nitriles are susceptible to hydration under strongly basic conditions. Trace water reacts with the nitrile carbon, forming an imidate intermediate that tautomerizes into a primary amide. Solution: Ensure your solvents are strictly anhydrous. Avoid prolonged reaction times. Quench the reaction efficiently with cold water rather than letting it sit in the basic mixture.

Q3: Why does the standard protocol use a mixture of HMPA and DMF? Can I just use THF? A: tert-Butoxide is a poor nucleophile due to its steric bulk. Causality: To drive the SNAr, the nucleophilicity of the oxygen must be maximized. HMPA (Hexamethylphosphoramide) is an exceptional cation-solvating agent. It tightly coordinates the Na⁺ counterion, leaving the tert-butoxide anion "naked" and highly reactive[2]. DMF facilitates stirring and general solvation. Using THF alone will result in sluggish kinetics and incomplete conversion because the NaOtBu remains tightly bound as an ion pair.

Quantitative Data: Side Product Signatures

To assist your analytical team, summarize your LC-MS and TLC data against this reference table to rapidly identify which side reaction is dominating your flask.

CompoundCausality / MechanismMolecular WeightLC-MS Signature ([M+H]⁺)TLC R_f (Hex:EtOAc 3:1)Mitigation Strategy
5-(tert-Butoxy)picolinonitrile (Target)SNAr by tert-butoxide176.22 g/mol 177.1 ~0.40 (UV Active)N/A (Desired Pathway)
5-Hydroxypicolinonitrile SNAr by hydroxide (Wet Base)120.11 g/mol 121.1 ~0.10 (Streaking)Use fresh, dry NaOtBu; strict Argon atmosphere.
5-(tert-Butoxy)picolinamide Base-catalyzed nitrile hydration194.23 g/mol 195.1 ~0.05 (Baseline)Use anhydrous solvents; quench immediately with cold water.

Self-Validating Experimental Protocol

This protocol is adapted from established patent literature for the synthesis of 5-tert-butoxypyridine-2-carbonitrile[2]. Every step contains an In-Process Control (IPC) to ensure the system self-validates before proceeding.

Step 1: Reagent Preparation & System Purging

  • Action: In an oven-dried flask under an argon atmosphere, weigh 1.57 g (16.4 mmol, 2.0 eq) of sodium tert-butoxide (NaOtBu).

  • Causality: NaOtBu is highly hygroscopic. Moisture introduces hydroxide ions, which kinetically outcompete tert-butoxide.

  • Self-Validation: The NaOtBu must be a free-flowing white powder. If it is clumped or sticky, moisture has compromised the reagent; discard and use a fresh batch.

Step 2: Solvent Addition & Activation

  • Action: Add 6 mL of anhydrous HMPA followed by 6 mL of anhydrous DMF to the flask. Stir to dissolve.

  • Causality: The bulky tert-butoxide requires a highly polar, cation-solvating environment to become an effective nucleophile. HMPA strongly coordinates the Na⁺ ion, while DMF reduces the viscosity of the reaction mixture[2].

Step 3: Substrate Addition & SNAr Reaction

  • Action: Add 1.00 g (8.19 mmol, 1.0 eq) of 5-fluoropyridine-2-carbonitrile to the stirring mixture. The solution will immediately darken. Stir overnight at room temperature.

  • Causality: The electron-withdrawing nitrile group activates the C5 position for nucleophilic attack. The dark color indicates the formation of the Meisenheimer complex intermediate.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (R_f ~0.6) and the emergence of a new UV-active spot (R_f ~0.4) validates the completion of the substitution. If a heavy baseline spot appears, nitrile hydration has occurred.

Step 4: Quenching & Extraction

  • Action: Dilute the reaction mixture with 100 mL of cold distilled water. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL)[2].

  • Causality: Cold water rapidly quenches any unreacted base, preventing the base-catalyzed hydration of the nitrile group into the amide side product.

  • Self-Validation: A clean phase separation between the aqueous layer and the dense DCM layer validates the absence of severe emulsions, which typically form if the product has hydrolyzed to the amphiphilic amide.

Step 5: Washing & Purification

  • Action: Wash the combined organic layers with water (50 mL) to remove residual HMPA/DMF, followed by saturated aqueous NaHCO₃ (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography (0–50% EtOAc in Hexanes).

  • Yield: ~0.90 g (62%) of 5-(tert-butoxy)picolinonitrile as a yellow solid[2].

References

  • Benchchem. 5-(tert-Butoxy)picolinonitrile | CAS 1392467-08-1. 1

  • Google Patents. WO2012125613A1 - Morpholine-spirocyclic piperidine amides as modulators of ion channels. 3

  • Google Patents. AU2012212196A1 - Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels. 2

Sources

Optimization

preventing decomposition of 5-(tert-Butoxy)picolinonitrile during reactions

Technical Support Center: Troubleshooting & Handling Guide for 5-(tert-Butoxy)picolinonitrile Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Handling Guide for 5-(tert-Butoxy)picolinonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-(tert-Butoxy)picolinonitrile (CAS: 1392467-08-1). This compound is a critical building block in the synthesis of neuroactive pharmaceuticals, particularly sodium ion channel (NaV1.7) modulators used for pain management[1].

Due to its bifunctional nature—an acid-labile tert-butyl ether and an electrophilic nitrile group attached to a pyridine ring—this molecule is highly susceptible to unintended decomposition if reaction conditions are not rigorously controlled. This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to preserve molecular integrity during complex synthetic sequences.

Frequently Asked Questions (FAQs) & Troubleshooting

Why does my 5-(tert-butoxy)picolinonitrile lose the tert-butyl group during downstream reactions or workups?

The Causality: The tert-butyl ether is highly sensitive to acidic conditions. Cleavage occurs via an SN​1 mechanism: the ether oxygen is protonated, leading to the expulsion of a highly stable tert-butyl carbocation (which often eliminates to form isobutylene gas) and leaving behind 5-hydroxypicolinonitrile [2]. The Solution:

  • Avoid Strong Acids: Strictly avoid trifluoroacetic acid (TFA), hydrochloric acid (HCl), hydrobromic acid (HBr), and strong Lewis acids (e.g., ZnBr2​ , TiCl4​ , CeCl3​/NaI ) unless deprotection is your explicit goal.

  • Buffer Your Workups: If a reaction generates acidic byproducts, quench with a mild base such as saturated aqueous NaHCO3​ or phosphate buffer (pH 7.4) before extraction.

  • Solvent Choice: Avoid aging the compound in unpurified chloroform ( CHCl3​ ) or dichloromethane (DCM), which can slowly generate trace HCl upon photolytic degradation.

How can I prevent the unintended hydrolysis of the picolinonitrile group?

The Causality: Nitriles are susceptible to hydration and subsequent hydrolysis to amides or carboxylic acids. The electron-withdrawing nature of the pyridine ring activates the C2-nitrile toward nucleophilic attack by water. This process is catalyzed by both strong aqueous acids and strong aqueous bases, particularly at elevated temperatures. The Solution:

  • Maintain Anhydrous Conditions: When performing reactions targeting other moieties on the molecule, rigorously dry all solvents and use inert atmospheres (Argon/Nitrogen).

  • Temperature Control: If aqueous bases (e.g., K2​CO3​ , Cs2​CO3​ ) must be used (e.g., in Suzuki-Miyaura couplings of related halogenated derivatives), keep the temperature below 60°C to minimize nitrile hydration.

Can I use organometallic reagents (Grignards, Organolithiums) with this substrate?

The Causality: The nitrile carbon is highly electrophilic. Standard Grignard reagents ( R−MgX ) or organolithiums ( R−Li ) will rapidly undergo nucleophilic addition to the nitrile, yielding an intermediate imine salt that hydrolyzes to a ketone upon aqueous workup. The Solution: If the goal is to preserve the nitrile, standard organometallics cannot be used. You must use highly chemoselective zincates or perform directed metalations under strict cryogenic conditions (–78°C) with in-situ trapping to outcompete the intramolecular or intermolecular attack on the nitrile.

Quantitative Compatibility Data

The following table summarizes the chemical compatibility of 5-(tert-Butoxy)picolinonitrile under various common synthetic conditions.

Reaction Condition / ReagentTarget TransformationCompatibility / Result on SubstratePreservation Strategy
20% TFA in DCM, 25°C Boc deprotectionIncompatible (Rapid ether cleavage)Use neutral thermal Boc deprotection or mild Lewis acids if applicable.
5M NaOH (aq) in EtOH, 85°C Nitrile hydrolysisControlled Degradation (Yields tert-butoxy acid)Desired if synthesizing 5-tert-butoxypicolinic acid [1].
Pd(PPh3​)4​ , K2​CO3​ (aq), 90°C Cross-couplingModerate (Risk of nitrile hydration)Lower temp to 60°C; use anhydrous fluoride bases (e.g., CsF).
NaBH4​ , MeOH, 25°C Ketone/Aldehyde reductionHighly Compatible Both ether and nitrile remain intact.
H2​ (1 atm), Pd/C, EtOH Nitro/Alkene reductionModerate (Risk of nitrile reduction)Poison catalyst (e.g., Lindlar) or monitor reaction time strictly.

Visualizing Degradation Pathways & Handling Workflows

To effectively prevent decomposition, it is critical to understand the divergent pathways this molecule can take when exposed to harsh environments.

DegradationPathways Substrate 5-(tert-Butoxy) picolinonitrile Acid Strong Acids (TFA, HCl, HBr) Substrate->Acid Exposure Base Aqueous Base + Heat (NaOH, H2O, 85°C) Substrate->Base Exposure Nuc Strong Nucleophiles (R-MgX, R-Li) Substrate->Nuc Exposure Deg1 Ether Cleavage: 5-Hydroxypicolinonitrile Acid->Deg1 SN1 Pathway Deg2 Nitrile Hydrolysis: 5-(tert-Butoxy)picolinic acid Base->Deg2 Hydration Deg3 Nucleophilic Addition: Ketone Derivatives Nuc->Deg3 Addition

Fig 1: Primary chemical degradation pathways of 5-(tert-Butoxy)picolinonitrile.

Fig 2: Validated safe workup workflow to prevent ether cleavage and nitrile hydrolysis.

Experimental Protocols

Protocol A: Safe Chemoselective Hydrolysis of Nitrile (Preserving the tert-Butyl Ether)

If your synthetic route requires converting the nitrile to a carboxylic acid without cleaving the acid-labile tert-butyl ether, you must use a base-catalyzed approach [1]. Acidic hydrolysis will destroy the ether [2].

Materials:

  • 5-(tert-Butoxy)picolinonitrile (1.0 eq)

  • 5M Sodium Hydroxide (NaOH) aqueous solution (5.0 eq)

  • Absolute Ethanol (EtOH)

  • 6N Hydrochloric Acid (HCl) - For careful neutralization only

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-(tert-Butoxy)picolinonitrile (e.g., 0.75 g, 4.26 mmol) in absolute ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Slowly add 5M aqueous NaOH (4.3 mL, 21.3 mmol) to the stirring solution at room temperature.

  • Heating: Immerse the flask in a pre-heated oil bath at 85°C. Stir vigorously for exactly 1 hour. Note: Prolonged heating beyond completion may lead to unwanted side reactions; monitor via TLC or LC-MS.

  • Cooling & Concentration: Remove from heat, cool to room temperature, and concentrate the mixture in vacuo to remove the ethanol.

  • Extraction Setup: Dilute the resulting aqueous residue with Ethyl Acetate (50 mL) and add Brine (10 mL).

  • Careful Neutralization (CRITICAL STEP): To isolate the carboxylic acid, the aqueous layer must be acidified. Dropwise, add 6N HCl while monitoring the pH continuously until it reaches exactly pH 6 .

    • Causality Warning: Dropping the pH below 4 will protonate the tert-butyl ether, initiating rapid SN​1 cleavage to the phenol. Strict pH control is mandatory.

  • Isolation: Extract the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 5-(tert-butoxy)picolinic acid.

Protocol B: General Anhydrous Workup & Storage

To prevent baseline degradation of the compound during routine handling:

  • Quenching: Always quench reactions involving this substrate with a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) to neutralize any trace acids.

  • Temperature Control: During rotary evaporation, ensure the water bath does not exceed 40°C. Thermal stress in the presence of trace moisture accelerates nitrile hydration.

  • Storage: Store the purified compound in an amber glass vial under an Argon atmosphere at 2–8°C. Ensure the vial is sealed with Parafilm to prevent atmospheric moisture ingress.

References

  • Title: Morpholine-spirocyclic piperidine amides as modulators of ion channels (WO2012125613A1)
  • Title: Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Navigating the Hydrolysis of the Tert-Butoxycarbonyl (Boc) Group

A Senior Application Scientist's Guide to Avoiding Side Reactions Welcome to the Technical Support Center for tert-butoxycarbonyl (Boc) group hydrolysis. The Boc group is a vital tool in modern organic synthesis, particu...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Avoiding Side Reactions

Welcome to the Technical Support Center for tert-butoxycarbonyl (Boc) group hydrolysis. The Boc group is a vital tool in modern organic synthesis, particularly for amine protection in peptide synthesis and the creation of complex molecules, prized for its stability across a wide array of reaction conditions.[1] However, its removal, while conceptually straightforward, can be fraught with challenges, leading to side reactions that compromise yield and purity.[2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your Boc deprotection strategies.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is sluggish or incomplete. What are the likely causes?

A1: Several factors can lead to incomplete deprotection:

  • Insufficient Acid Strength or Concentration: The cleavage is acid-catalyzed. If the acid is too weak or the concentration too low, the reaction will not go to completion.[3][4] The reaction rate has been shown to have a second-order dependence on the acid concentration.[4][5]

  • Steric Hindrance: Bulky substrates, especially those with steric hindrance near the Boc-protected amine, may require more forceful conditions like higher temperatures, longer reaction times, or stronger acids.[3][4]

  • Reaction Time and Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can result in an incomplete reaction.[4] While many deprotections occur at room temperature, some substrates may need gentle heating or extended reaction times.[4][6]

  • Solvent Choice: Proper solvation of both the substrate and the acid is crucial for an efficient reaction.[4]

Q2: What is the primary mechanism of acid-catalyzed Boc deprotection?

A2: The process begins with the protonation of the carbonyl oxygen of the Boc group by an acid (e.g., TFA or HCl). This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[7][8]

Q3: Can the Boc group be removed under non-acidic conditions?

A3: Yes, while less common, there are methods for Boc deprotection under neutral or even basic conditions. Thermal deprotection, where the substrate is heated in a suitable solvent, is a viable acid-free alternative.[9][10][11] Certain Lewis acids can also facilitate deprotection under milder conditions.[2][12] For some specific substrates, basic conditions using reagents like sodium tert-butoxide have been reported.[13]

Troubleshooting Guide: Conquering Side Reactions

The most common side reactions during Boc deprotection stem from the generation of the highly reactive tert-butyl cation.[2][14][15] This electrophile can be intercepted by various nucleophiles present in the reaction mixture, leading to undesired byproducts.

Issue 1: T-Butylation of Nucleophilic Residues

The Problem: You observe side products where a tert-butyl group has been added to your molecule. This is particularly common with electron-rich aromatic rings or amino acid residues like tryptophan, methionine, and cysteine.[2][6][15]

The Causality: The tert-butyl cation generated during deprotection is a potent electrophile that can be "trapped" by any available nucleophile, including the desired product or other functional groups on the molecule.[9][15]

Workflow for Mitigating T-Butylation

start T-Butylation Observed scavenger Incorporate Scavengers start->scavenger scavenger_yes Common Scavengers: - Anisole - Thioanisole - Triethylsilane (TES) - Triisopropylsilane (TIS) scavenger->scavenger_yes Yes temp Lower Reaction Temperature scavenger->temp No scavenger_yes->temp temp_yes Perform deprotection at 0°C temp->temp_yes Yes acid Change Acid System temp->acid No temp_yes->acid acid_yes Use HCl in Dioxane acid->acid_yes Yes end Side Reaction Minimized acid->end No acid_yes->end

Caption: Troubleshooting workflow for t-butylation.

Solutions:

  • Employ Scavengers: The most effective strategy is to introduce a "cation trap" or scavenger into the reaction mixture. These are compounds that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.[9][12]

    • Common Scavengers: Anisole, thioanisole, cresol, triethylsilane (TES), or triisopropylsilane (TIS) are frequently used.[6][12]

  • Lower the Reaction Temperature: Performing the deprotection at a lower temperature, such as 0°C, can reduce the rate of the t-butylation side reaction.[12]

  • Optimize the Acidic Conditions: In some instances, using a different acid system, such as 4M HCl in dioxane, may be less prone to causing t-butylation compared to neat TFA.[6][16]

Experimental Protocol: Boc Deprotection with Scavengers

  • Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (DCM).

  • Add a scavenger, such as triisopropylsilane (TIS) (2.5-5% v/v).[4]

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v) dropwise.[4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 1-2 hours).[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.[4]

Issue 2: Cleavage of Other Acid-Sensitive Protecting Groups

The Problem: Your molecule contains other acid-labile protecting groups, such as tert-butyl esters, trityl groups, or silyl ethers (e.g., TBS), which are being cleaved along with the Boc group.[2][12]

The Causality: The Boc group is generally one of the most acid-sensitive protecting groups, which allows for selective deprotection.[14][15] However, under harsh acidic conditions (e.g., high concentrations of TFA), the selectivity can be lost.[9]

Solutions:

  • Milder Acidic Conditions:

    • HCl in Dioxane or Methanol: A 4M solution of HCl in dioxane is a versatile reagent that often provides excellent selectivity for Boc deprotection over other acid-labile groups.[1][16]

    • Aqueous Phosphoric Acid: This has been reported as a mild and selective reagent for Boc deprotection, tolerating other sensitive groups like benzyl esters.[9][12][17][18]

    • p-Toluenesulfonic Acid (TsOH): Often provides milder conditions compared to TFA.[12]

  • Lewis Acid-Mediated Deprotection: Certain Lewis acids can selectively cleave the N-Boc group under milder conditions.

    • Examples include ZnBr₂, AlCl₃, and SnCl₄.[12][13][19][20]

  • Non-Acidic Methods: When acidic conditions are not viable, several alternatives can be employed.

    • Oxalyl Chloride in Methanol: This system is reported to be very mild and tolerant of acid-labile esters.[9][21]

    • Thermal Deprotection: Heating the substrate in a suitable solvent like water or methanol in a continuous flow system can effect deprotection without any acid catalyst.[10][11][22]

Data Summary: Comparison of Mild Deprotection Reagents

Reagent SystemSolventTypical TemperatureTypical TimeNotes
4M HClDioxaneRoom Temp0.5 - 2 hoursGood selectivity over t-butyl esters.[1][4][16]
85% aq. H₃PO₄Toluene40-50°C3 - 14 hoursMild and tolerates many functional groups.[9][17]
Oxalyl Chloride (3 eq.)MethanolRoom Temp1 - 4 hoursExcellent for substrates with acid-labile esters.[9][21]
Thermal (Continuous Flow)Methanol/TFE150-240°C30 - 60 minAcid-free; selectivity can be temperature-controlled.[10][11]
ZnBr₂CH₂Cl₂Room TempLonger times may be neededMild Lewis acid conditions.[2]

Experimental Protocol: Mild Deprotection with Oxalyl Chloride in Methanol

  • In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.[2]

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise via syringe.[9]

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Reaction Mechanisms Overview

cluster_desired Desired Pathway (Acid-Catalyzed) cluster_side Side Reaction Pathway A R-NHBoc B Protonated Boc-Amine A->B + H⁺ C Carbamic Acid + t-Bu⁺ B->C - t-Bu⁺ D R-NH₂ + CO₂ C->D - CO₂ E t-Bu⁺ (tert-Butyl Cation) C->E G T-Butylated Side Product E->G + Nucleophile I Trapped Cation E->I + Scavenger F Nucleophile (e.g., Trp) H Scavenger (e.g., TIS)

Caption: Desired deprotection vs. side reaction pathway.

Conclusion

The successful hydrolysis of the tert-butoxycarbonyl group hinges on a nuanced understanding of the reaction mechanism and potential side reactions. By carefully selecting deprotection conditions—including the acid system, temperature, and the use of scavengers—researchers can effectively mitigate the formation of unwanted byproducts. For particularly sensitive substrates, exploring milder, alternative methodologies is key to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols to navigate these challenges, ensuring the integrity of your synthetic endeavors.

References

  • BenchChem. (n.d.). Selective deprotection of Boc amines in the presence of other protecting groups.
  • BenchChem. (n.d.). N-Boc deprotection issues and alternative methods.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • BenchChem. (n.d.). Alternative mild deprotection methods for BOC-L-Alanine benzyl ester.
  • WordPress. (n.d.). BOC Deprotection.
  • Chemical Communications (RSC Publishing). (n.d.). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages.
  • BenchChem. (n.d.). Troubleshooting Guide for Boc Deprotection of Cyclic Amines.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • BenchChem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • Li, B., et al. (2003). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group. Tetrahedron Letters, 44, 8113–8115.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • BenchChem. (n.d.). Navigating Boc Deprotection: A Guide to Preventing Side Products.
  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?.
  • NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • RSC Advances. (2020, June 23). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
  • ACS Publications. (2010, November 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

Sources

Optimization

Technical Support Center: 5-(tert-Butoxy)picolinonitrile Purification Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific challenges encountered during the synthesis and purification of 5-(tert-Butox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific challenges encountered during the synthesis and purification of 5-(tert-Butoxy)picolinonitrile (CAS: 1392467-08-1).

This compound is typically synthesized via the Nucleophilic Aromatic Substitution (SNAr) of 5-fluoropicolinonitrile with potassium tert-butoxide (KOtBu)[1]. While the SNAr route is highly efficient, trace moisture and base-mediated side reactions can generate stubborn impurities that complicate downstream applications[2]. This guide provides field-proven, self-validating protocols to isolate your target compound with >99% purity.

Part 1: Mechanistic Overview of Impurity Formation

Before troubleshooting, it is critical to understand the causality behind the impurities in your crude mixture. The SNAr reaction is highly sensitive to environmental moisture and stoichiometry.

Mechanistic pathway of 5-(tert-Butoxy)picolinonitrile synthesis and primary impurity generation.

Part 2: Troubleshooting FAQs

Q1: Why is my product heavily contaminated with 5-hydroxypicolinonitrile, and how do I prevent it? Causality: Potassium tert-butoxide (KOtBu) is highly hygroscopic. If exposed to air during storage or weighing, it rapidly absorbs moisture to form potassium hydroxide (KOH) and tert-butanol. The hydroxide ion is a potent, unhindered nucleophile that outcompetes tert-butoxide, displacing the fluorine atom on the pyridine ring to yield 5-hydroxypicolinonitrile. Prevention: Always use freshly titrated or sublimed KOtBu, handle it strictly under an inert atmosphere (argon/nitrogen), and utilize anhydrous solvents (e.g., anhydrous THF).

Q2: How can I selectively remove 5-hydroxypicolinonitrile from the crude mixture without running a column? Causality: 5-Hydroxypicolinonitrile contains a phenolic hydroxyl group that is rendered significantly acidic (pKa ~8.5) by the strong electron-withdrawing effects of the para-nitrile group and the pyridine nitrogen. In contrast, 5-(tert-Butoxy)picolinonitrile is entirely neutral. Solution: A chemoselective acid-base wash. Washing the organic layer with a mild aqueous base (e.g., 0.5 M Na₂CO₃, pH ~10) quantitatively deprotonates the phenolic impurity into its water-soluble phenoxide salt, partitioning it into the aqueous phase while the target nitrile remains in the organic phase.

Q3: I observe a highly polar baseline spot on my normal-phase TLC (Hexane/EtOAc). What is this impurity? Causality: This is almost certainly 5-(tert-butoxy)picolinamide . Nitriles are susceptible to hydration under strongly basic conditions. If excess KOtBu/KOH is present during the reaction or if the aqueous workup is delayed, the nitrile group of your target compound undergoes hydration to form the corresponding primary amide. Solution: Amides are strong hydrogen-bond donors and acceptors. They interact heavily with the polar silanol groups on silica gel, allowing them to be easily separated from the target nitrile via flash chromatography.

Part 3: Step-by-Step Purification Methodologies

To ensure absolute purity, implement the following sequential workflow. Each protocol is designed as a self-validating system to guarantee success before moving to the next step.

Workflow Crude Crude Reaction Mixture Wash 0.5 M Na2CO3 Wash (pH 10) Removes 5-Hydroxypicolinonitrile Crude->Wash Dissolve in EtOAc Extract Organic Phase (Target + Neutral Impurities) Wash->Extract Phase Separation Chroma Silica Gel Chromatography (Hexane/EtOAc Gradient) Extract->Chroma Dry & Concentrate Pure Pure 5-(tert-Butoxy)picolinonitrile (>99% Purity) Chroma->Pure Fraction Collection

Step-by-step downstream purification workflow for isolating the target nitrile.

Protocol A: Chemoselective Liquid-Liquid Extraction

Objective: Complete removal of 5-hydroxypicolinonitrile and tert-butanol byproducts.

  • Dilution: Quench the crude reaction mixture with water and extract with Ethyl Acetate (EtOAc) (3 × 50 mL per gram of theoretical yield).

  • Alkaline Wash: Combine the organic extracts and wash with 0.5 M Na₂CO₃ aqueous solution (2 × 50 mL).

  • Self-Validating Check 1 (Aqueous): Test the aqueous wash layer with pH paper. It must read ≥ 10. If the pH is lower, the base has been neutralized by excess acid/phenol, and another wash is required.

  • Self-Validating Check 2 (Organic): Spot the organic layer on a silica TLC plate (elute with 3:1 Hexanes/EtOAc). Evaluate under 254 nm UV light. The streaky, UV-active spot at Rf ~0.2 (corresponding to the phenol) must be completely absent.

  • Drying: Wash the organic layer with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Silica Gel Flash Chromatography

Objective: Removal of unreacted 5-fluoropicolinonitrile (SM) and 5-(tert-butoxy)picolinamide.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexanes. Load the concentrated organic residue using a minimal amount of Dichloromethane (DCM).

  • Elution Gradient: Begin elution with 5% EtOAc in Hexanes to flush out any non-polar impurities. Gradually increase the gradient to 15% EtOAc in Hexanes to elute the target compound.

  • Fraction Collection: Collect 15-20 mL fractions.

  • Self-Validating Check: Co-spot the fractions against the crude mixture on TLC (3:1 Hexanes/EtOAc).

    • The target compound will appear as a crisp, UV-active spot at Rf ~0.5 .

    • Discard early fractions containing unreacted SM (Rf ~0.6 ).

    • Stop collecting before the highly polar amide (Rf < 0.1 ) begins to elute.

  • Isolation: Pool the fractions containing only the Rf ~0.5 spot and concentrate in vacuo to yield pure 5-(tert-Butoxy)picolinonitrile as a solid.

Part 4: Quantitative Data & Impurity Profiling

Use the following table to cross-reference the physicochemical properties of the reaction components and validate your TLC data.

Compound / ImpuritySource / MechanismPolarity & pKaTLC Rf (3:1 Hex/EtOAc)Primary Removal Strategy
5-Fluoropicolinonitrile Unreacted Starting MaterialNeutral, Moderate Polarity~0.60Silica Gel Chromatography
5-(tert-Butoxy)picolinonitrile Target Product Neutral, Moderate Polarity ~0.50 N/A
5-Hydroxypicolinonitrile SNAr with OH⁻ (Trace Water)Acidic Phenol (pKa ~8.5)~0.20 (Streaks)Mild Basic Wash (Na₂CO₃)
5-(tert-Butoxy)picolinamide Base-Catalyzed Nitrile HydrationHighly Polar (H-bond donor)<0.10 (Baseline)Silica Gel Chromatography
tert-Butanol KOtBu ByproductHighly Polar, Water SolubleN/A (Volatile)Aqueous Workup / Evaporation
Part 5: References
  • Title: Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: US Patent 8,404,896 B2 - N-((3-benzyl)-2,2-(bis-phenyl)-propan-1-amine derivatives as CETP inhibitors for the treatment of atherosclerosis and cardiovascular diseases Source: Google Patents URL:

Sources

Troubleshooting

how to increase the rate of reaction for 5-(tert-Butoxy)picolinonitrile

Prepared by the Senior Application Scientist Team This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(tert-Butoxy)picolinonitrile. Our goal is to provi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(tert-Butoxy)picolinonitrile. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and overcome common experimental hurdles. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and innovate in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reactivity and handling of 5-(tert-Butoxy)picolinonitrile.

Q1: What are the primary reactive sites on 5-(tert-Butoxy)picolinonitrile?

The molecule has two primary sites of reactivity: the pyridine ring and the nitrile group. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The nitrile group can undergo hydrolysis to form an amide or a carboxylic acid, or be reduced to an amine.[3][4]

Q2: How do the substituents (tert-butoxy and nitrile) influence the reactivity of the pyridine ring?

The nitrile group (-CN) is a strong electron-withdrawing group, which significantly activates the pyridine ring for nucleophilic aromatic substitution.[1][5] Conversely, the tert-butoxy group (-O-tBu) is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted picolinonitrile. However, the activating effect of the nitrile group is generally dominant. The position of these groups is critical; electron-withdrawing groups in the ortho or para positions relative to a leaving group provide the best stabilization for the reaction intermediate.[2][5]

Q3: What are the most common side reactions to be aware of?

The most common side reactions involve the two main functional groups:

  • Hydrolysis of the Nitrile Group: In the presence of acid or base and water, the nitrile can hydrolyze to 5-(tert-butoxy)picolinamide and subsequently to 5-(tert-butoxy)picolinic acid.[4]

  • Cleavage of the tert-Butoxy Group: This ether linkage is stable under basic and neutral conditions but is labile in the presence of strong acids (e.g., Trifluoroacetic acid (TFA), HCl), which generate a reactive tert-butyl cation.[6] This cation can then alkylate other nucleophilic species in the reaction mixture.[6][7]

Q4: My reaction is stalled. Could the starting material have degraded during storage?

While generally stable, 5-(tert-Butoxy)picolinonitrile should be stored in a cool, dry place, protected from light and strong acids.[7] Improper storage, especially exposure to acidic vapors or moisture, could lead to slow degradation over time. Before troubleshooting complex reaction parameters, it is always prudent to verify the purity of the starting material via NMR or LC-MS.

Section 2: Troubleshooting Guide for Sluggish Reactions

This section provides a question-and-answer formatted guide to address specific issues encountered during experiments.

Issue 1: Slow or Incomplete Nucleophilic Aromatic Substitution (SNAr)

Symptom: You are attempting to displace a leaving group (e.g., a halide) on a 5-(tert-Butoxy)picolinonitrile derivative, but the reaction shows low conversion or stalls completely.

Q: My SNAr reaction is not proceeding. What are the most critical factors to investigate?

A: The rate of an SNAr reaction is highly dependent on the stability of the intermediate, known as the Meisenheimer complex.[2] Several factors influence this:

  • Leaving Group Ability: The leaving group's ability to depart is crucial. Although it's not the rate-determining step, a better leaving group facilitates the second step of the reaction. For halogens, the reactivity order is typically F > Cl > Br > I, because the highly electronegative fluorine atom makes the carbon it's attached to more electrophilic and accelerates the initial nucleophilic attack.[8]

  • Nucleophile Strength: A more powerful nucleophile will increase the reaction rate.[9] Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts.

  • Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal as they solvate the cation but leave the nucleophile relatively "bare" and more reactive.[9] Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.

Q: I am using a weak nucleophile. How can I accelerate the reaction without changing it?

A: If the nucleophile cannot be changed, you can often increase the reaction rate by modifying the conditions:

  • Increase Temperature: Increasing the reaction temperature provides the necessary activation energy. However, be mindful of potential thermal decomposition of your starting materials or products.[7]

  • Use a Stronger Base: If your nucleophile is generated in-situ (e.g., deprotonating an alcohol or amine), using a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) can increase the concentration of the active nucleophile. Lithium t-butoxide has also been shown to be an effective base in similar systems.[10]

  • Consider a Catalyst: For certain transformations, phase-transfer catalysts can be effective in transporting the nucleophile into the organic phase.

Q: Could the tert-butoxy group be sterically hindering the reaction?

A: The tert-butoxy group is sterically bulky. While its primary electronic effect is electron-donating, significant steric hindrance could slow the approach of a bulky nucleophile, especially if the reaction site is adjacent to the tert-butoxy group. If you suspect steric hindrance is the issue, you may need to use a smaller nucleophile or increase the reaction temperature to overcome the steric barrier.[6]

Workflow for Troubleshooting a Slow SNAr Reaction

Caption: A logical workflow for diagnosing and solving slow SNAr reactions.

Issue 2: Unwanted Hydrolysis or Deprotection

Symptom: LC-MS or NMR analysis of your crude reaction mixture shows byproducts with masses corresponding to the loss of the tert-butyl group (+56 Da) or the addition of water (+18 Da).

Q: I am observing cleavage of the tert-butoxy group. How can I prevent this?

A: The tert-butoxy group is cleaved under acidic conditions. This is a classic deprotection strategy, but an unwanted side reaction if not intended.

  • Maintain Neutral or Basic pH: Ensure your reaction conditions are not acidic. If your reaction generates an acid byproduct, consider adding a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine) to scavenge the acid.

  • Use Scavengers: If acidic conditions are unavoidable for a subsequent step, the cleavage of the tert-butoxy group will generate a tert-butyl cation. This cation can alkylate electron-rich functionalities on your molecule. To prevent this, add a scavenger to your deprotection cocktail.[6][7]

ScavengerConcentrationFunction & Considerations
Triethylsilane (TES) 1-5%Reduces the tert-butyl cation to isobutane. Can also reduce other sensitive functional groups.[7]
Anisole 2-5%Acts as a nucleophilic aromatic compound that traps the tert-butyl cation via Friedel-Crafts alkylation.[7]
Thioanisole 2-5%The soft sulfur atom is a highly effective carbocation trap. Can be oxidized.[7]
1,2-Ethanedithiol (EDT) 1-2.5%A very effective bidentate scavenger, but has a strong, unpleasant odor.[7]

Q: My main product is the 5-(tert-butoxy)picolinamide. What is causing the nitrile hydrolysis?

A: Nitrile hydrolysis is catalyzed by both acid and base.[3][4]

  • Ensure Anhydrous Conditions: The most common cause is the presence of water in your reagents or solvents. Use freshly dried solvents and ensure your glassware is flame-dried or oven-dried before use.

  • Control pH: If you are using a base to deprotonate a nucleophile, use the minimum stoichiometric amount required. Excess strong base (like NaOH or KOH) in the presence of water will readily hydrolyze the nitrile.[3] If possible, use a non-hydroxide base. For acidic conditions, the same principle of using anhydrous reagents applies.

Visualization of Key Reaction Pathways

G cluster_0 Desired SNAr Pathway cluster_1 Acid-Catalyzed Side Reactions A 5-(t-BuO)-Picolinonitrile-LG B Meisenheimer Complex (Stabilized Intermediate) A->B + Nu- C Desired Product B->C - LG- D 5-(t-BuO)-Picolinonitrile E 5-OH-Picolinonitrile D->E + H+ - t-Bu+ F Nitrile Hydrolysis Product (Amide/Acid) D->F + H+ / H2O

Caption: Key reaction pathways for 5-(tert-Butoxy)picolinonitrile.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for optimization. Always perform reactions on a small scale first.

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 equivalents) and anhydrous DMF (0.2 M relative to the substrate).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Substrate: Add the 5-(tert-Butoxy)picolinonitrile derivative bearing a leaving group (1.0 equivalent) as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective Hydrolysis of the Nitrile to a Carboxylic Acid
  • Setup: Dissolve 5-(tert-Butoxy)picolinonitrile (1.0 equivalent) in ethanol or methanol (0.5 M).[3]

  • Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents). Heat the mixture to reflux (e.g., 60-80 °C).

  • Monitoring: Monitor the disappearance of the starting material by TLC. The reaction may take several hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the alcohol. Dilute the residue with water.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 N HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified if necessary.[3]

References
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Reference Data & Comparative Studies

Validation

comparing the reactivity of 5-(tert-Butoxy)picolinonitrile with other picolinonitrile isomers

Introduction: The Strategic Value of Substituted Picolinonitriles In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable scaffolds. Among them, picolinonitriles—pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Picolinonitriles

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable scaffolds. Among them, picolinonitriles—pyridines bearing a nitrile group at the 2-position—offer a unique combination of chemical stability and versatile reactivity. The nitrile group, a potent electron-withdrawing moiety, not only influences the electronic landscape of the pyridine ring but also serves as a versatile synthetic handle for transformations into amines, amides, carboxylic acids, and tetrazoles.

This guide provides an in-depth comparison of the reactivity of 5-(tert-Butoxy)picolinonitrile with its structural isomers. The introduction of a tert-butoxy group at the 5-position creates a fascinating interplay of electronic and steric effects that significantly differentiates its chemical behavior. Understanding these nuances is paramount for researchers, scientists, and drug development professionals aiming to leverage these building blocks for the rational design and synthesis of complex molecular architectures. We will explore how this specific substitution pattern governs reactivity in key organic transformations, supported by mechanistic principles and validated experimental protocols.

The Interplay of Steric and Electronic Effects

The reactivity of any picolinonitrile isomer is fundamentally dictated by the electronic nature of the pyridine ring and the steric environment around its reactive sites.[1]

  • Picolinonitrile Core: The pyridine nitrogen and the 2-cyano group are both electron-withdrawing, rendering the pyridine ring electron-deficient. This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C4 and C6).[2]

  • 5-(tert-Butoxy)picolinonitrile: The substituent at the 5-position introduces two competing factors:

    • Electronic Effect: The oxygen atom of the tert-butoxy group can donate electron density into the ring through resonance (a +R effect), which partially counteracts the electron-withdrawing nature of the ring nitrogen and nitrile group. This electron donation can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially decreasing reactivity toward nucleophiles.[3][4][5]

    • Steric Effect: The tert-butyl group is the archetype of a sterically demanding substituent.[6] Its significant bulk can hinder the approach of reagents to adjacent positions and can influence the conformation of the molecule, thereby affecting reaction rates and, in some cases, dictating regioselectivity.[6][7][8]

Comparative Reactivity Analysis

The unique structural features of 5-(tert-Butoxy)picolinonitrile lead to a distinct reactivity profile when compared to the parent picolinonitrile and other isomers, such as those with substituents at the 3-, 4-, or 6-positions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic rings like pyridine.[2][9][10] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][11][12]

  • 5-(tert-Butoxy)picolinonitrile vs. Electron-Deficient Isomers: Picolinonitriles bearing additional electron-withdrawing groups (e.g., a nitro group) are highly activated towards SNAr.[12] In contrast, the electron-donating resonance effect of the 5-tert-butoxy group deactivates the ring towards nucleophilic attack relative to an unsubstituted picolinonitrile or a nitro-substituted isomer. The reaction requires more forcing conditions (higher temperatures, stronger bases) to proceed at a reasonable rate.

  • Positional Influence: For an SNAr reaction to occur, a suitable leaving group is required. In a hypothetical 6-halo-5-(tert-butoxy)picolinonitrile, the tert-butoxy group is meta to the leaving group. While its deactivating effect is still present, it is less pronounced than if it were ortho or para, where it could more effectively destabilize the Meisenheimer complex.

Workflow: Evaluating SNAr Reactivity

sub Select Substrate (e.g., 6-Chloro-5-R-picolinonitrile) nuc Choose Nucleophile (e.g., R-NH2, R-OH, R-SH) sub->nuc 1. cond Define Reaction Conditions (Solvent, Base, Temperature) nuc->cond 2. react Run Reaction & Monitor Progress (TLC, LC-MS) cond->react 3. workup Workup and Isolate Product react->workup 4. analyze Analyze Results (Yield, Purity, Rate) workup->analyze 5. compare Compare Reactivity Profile (R = t-BuO vs. H vs. NO2) analyze->compare 6.

Caption: A generalized workflow for the comparative study of SNAr reactions.

Reduction of the Nitrile Group

The conversion of the nitrile to a primary amine is a fundamental transformation. This reaction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Electronic Effects: The electron density on the pyridine ring can subtly influence the electrophilicity of the nitrile carbon. However, this effect is generally minor compared to the inherent reactivity of the nitrile group with strong reducing agents.

  • Steric Hindrance: The bulky tert-butyl group in 5-(tert-Butoxy)picolinonitrile is positioned relatively far from the 2-cyano group. Consequently, it exerts minimal steric hindrance on the approach of the reducing agent. Therefore, the rate and efficiency of nitrile reduction are expected to be comparable to that of unsubstituted picolinonitrile and other isomers where the substituent is not at the 3-position. An isomer like 3-tert-butylpicolinonitrile would experience significantly more steric hindrance, potentially leading to slower reaction rates.[1]

Mechanism: Meisenheimer Complex in SNAr

Caption: Formation and collapse of the Meisenheimer intermediate in an SNAr reaction.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions are powerful tools for C-C and C-heteroatom bond formation.[13][14] While aryl halides are common substrates, aryl nitriles can also participate in certain cross-coupling reactions, particularly with nickel catalysts, through the activation of the C-CN bond.[15]

  • Suzuki-Miyaura Coupling: In a more typical scenario where the picolinonitrile core bears a halide (e.g., 5-bromo-2-cyanopyridine), the electronic nature of the ring is critical. The electron-donating 5-tert-butoxy group would make the oxidative addition step of a palladium catalyst into the C-Br bond slower compared to an unsubstituted or electron-withdrawn analogue. This is because oxidative addition is favored on electron-poor aromatic rings.

  • Direct C-CN Coupling: For reactions involving direct cleavage of the C-CN bond, the electronic and steric environment plays a complex role. The bulky tert-butoxy group could potentially influence ligand coordination around the metal center, but its remote position (C5) relative to the reacting C2-CN bond suggests this effect would be minimal. The primary determinant of reactivity would likely be the specific catalytic system employed.[16]

Quantitative Reactivity Comparison

Direct side-by-side kinetic data for the complete set of picolinonitrile isomers is scarce in the literature. However, reactivity trends can be reliably inferred from established principles of physical organic chemistry and data from analogous systems.

Reaction Type5-(tert-Butoxy)picolinonitrileUnsubstituted Picolinonitrile5-NitropicolinonitrileKey Influencing Factor
SNAr (at C6) SlowModerateFastElectronic Effect (+R of O-tBu deactivates; -R of NO₂ activates)[9][12]
Nitrile Reduction FastFastFastMinimal steric/electronic influence from the 5-position
Suzuki Coupling (of a 6-bromo derivative) SlowModerateFastElectronic effect on oxidative addition step[13]
Acidity of C4-H LowerModerateHigherRing electron density (O-tBu donates, NO₂ withdraws)

Experimental Protocols

The following protocols are representative examples for key transformations and are based on established methodologies.[10][17] Researchers should perform appropriate optimization for their specific substrates.

Protocol 1: Reduction of 5-(tert-Butoxy)picolinonitrile to [5-(tert-Butoxy)pyridin-2-yl]methanamine

Causality: Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent due to its high reactivity, which is necessary for the challenging reduction of a nitrile to an amine.[18] Anhydrous THF is used as the solvent to prevent the violent quenching of the highly reactive hydride reagent. The reaction is performed under an inert atmosphere to exclude moisture.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄, 1.5 equivalents) portion-wise to the THF.

  • Substrate Addition: Dissolve 5-(tert-Butoxy)picolinonitrile (1.0 equivalent) in anhydrous THF (5 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Workup: A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Purification: Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Protocol 2: Nucleophilic Aromatic Substitution on a Halogenated Picolinonitrile

Causality: This protocol describes a general SNAr reaction with an amine nucleophile. A polar aprotic solvent like DMF or DMSO is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[10] A base is required to deprotonate the amine nucleophile or to scavenge the H-X byproduct. Heating is often necessary, especially for deactivated substrates.[10]

  • Setup: In a microwave vial or a sealed tube, combine the 6-halo-5-(tert-butoxy)picolinonitrile (1.0 equivalent), the desired amine nucleophile (1.2-2.0 equivalents), and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Solvent: Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction: Seal the vessel and heat the mixture to 80-140 °C. The reaction can often be accelerated using microwave irradiation. Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography.

Conclusion and Outlook

The reactivity of 5-(tert-Butoxy)picolinonitrile is a clear demonstration of how a single substituent can strategically modulate the chemical properties of a heterocyclic core. Compared to its isomers, the 5-tert-butoxy derivative is generally less reactive towards nucleophilic aromatic substitution due to the electron-donating nature of the alkoxy group. However, its reactivity in transformations targeting the nitrile group, such as reduction, remains largely unhindered due to the remote positioning and minimal steric clash of the tert-butoxy substituent.

This predictable and nuanced reactivity profile makes 5-(tert-Butoxy)picolinonitrile a highly valuable building block. It allows for selective reactions at the nitrile or other positions on the ring under conditions that might not be tolerated by more activated isomers. Furthermore, the tert-butyl group can serve as a metabolic shield in drug candidates, sterically blocking enzymatic degradation and thereby improving pharmacokinetic properties.[6] For the synthetic chemist, a thorough understanding of these structure-reactivity relationships is the key to unlocking the full potential of this versatile scaffold in the creation of novel therapeutics and advanced materials.

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Comparative

High-Resolution Mass Spectrometry for Structural Elucidation: A Comparative Guide to Confirming 5-(tert-Butoxy)picolinonitrile Identity

As a Senior Application Scientist in drug development, I frequently encounter the analytical challenge of unequivocally confirming the identity of small molecule intermediates.1 ( , exact mass 176.09496 Da) is a prime ex...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter the analytical challenge of unequivocally confirming the identity of small molecule intermediates.1 ( , exact mass 176.09496 Da) is a prime example of a compound where rigorous structural verification is critical before proceeding with downstream synthetic steps[1]. Relying solely on conventional low-resolution mass spectrometry (LRMS) or generic optical techniques often leaves blind spots regarding isobaric impurities or structural isomers. 2 bridges this gap by providing sub-ppm mass accuracy and rich tandem mass (MS/MS) fragmentation spectra, which are essential for structural elucidation[2].

Comparative Analysis of Analytical Modalities

To establish the identity of 5-(tert-Butoxy)picolinonitrile, we must objectively evaluate the analytical toolbox. While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute 3D structural determination, it is relatively insensitive, requires high sample purity, and is time-consuming. LRMS (e.g., single quadrupole) provides nominal mass but cannot definitively assign elemental composition. HRMS (e.g., Q-TOF or Orbitrap) offers the optimal balance of sensitivity, throughput, and structural confidence by 3[3].

Table 1: Comparison of Analytical Modalities for Small Molecule Confirmation

FeatureLRMS (Single Quad)HRMS (Q-TOF/Orbitrap) NMR
Mass Accuracy Nominal (~0.1 Da)Exact (< 3 ppm)N/A
Elemental Composition Cannot be determinedUnambiguously assignedN/A
Structural Connectivity Limited (In-source fragmentation)High (MS/MS diagnostic fragments)Very High (Through-bond correlation)
Sensitivity (LOD) High (pg to ng)Very High (fg to pg)Low (µg to mg)
Throughput High (Minutes)High (Minutes)Low to Moderate (Hours)
Mechanistic Causality in HRMS Analysis

For 5-(tert-Butoxy)picolinonitrile, the exact monoisotopic mass of the neutral molecule is 176.09496 Da. In positive Electrospray Ionization (ESI+), the protonated molecule is expected at 177.1022.

Why is HRMS essential here? The tert-butoxy group is highly labile. Under 4, the tert-butyl moiety undergoes a highly characteristic neutral loss of isobutylene ( , 56.0626 Da) via a concerted six-membered transition state[4]. This yields a diagnostic fragment at 121.0396, corresponding to protonated 5-hydroxypicolinonitrile. LRMS cannot distinguish this 56.06 Da loss from other nominal 56 Da losses (e.g., ), whereas HRMS definitively confirms the hydrocarbon nature of the leaving group, thereby validating the tert-butoxy linkage.

Experimental Workflow

G N1 Sample Preparation N2 UHPLC Separation N1->N2 N3 ESI(+) Ionization N2->N3 N4 HRMS (MS1) Exact Mass N3->N4 N5 HCD/CID Fragmentation N4->N5 N6 Structural Elucidation N5->N6

Workflow for LC-HRMS analysis and structural elucidation of 5-(tert-Butoxy)picolinonitrile.

Self-Validating Step-by-Step Protocol

To ensure the protocol is a self-validating system, we incorporate a lock-mass (internal calibration) step, ensuring that instrumental mass drift does not compromise the sub-ppm accuracy required for elemental assignment.

1. Sample Preparation:

  • Dissolve 1 mg of 5-(tert-Butoxy)picolinonitrile in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a final working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, maximizing ionization efficiency in ESI+ mode, while the 50:50 organic/aqueous ratio ensures the analyte remains fully dissolved and compatible with the initial LC gradient.

2. UHPLC Separation:

  • Column : C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5 minutes.

  • Causality: A rapid gradient on a sub-2 µm particle column ensures a sharp, symmetrical peak, increasing the signal-to-noise ratio for the MS detector and minimizing in-source degradation of the labile tert-butoxy group.

3. HRMS Acquisition (Orbitrap or Q-TOF):

  • Ionization : ESI Positive mode.

  • Capillary Voltage : 3.5 kV.

  • MS1 Resolution : 70,000 (at 200).

  • Causality: High resolution (>50,000) resolves the target analyte from background matrix interferences and accurately measures the isotopic fine structure (e.g., and contributions).

  • Mass Calibration : Use an automated internal calibrant (lock mass) to maintain < 2 ppm mass accuracy throughout the run. This self-validates the exact mass measurement against instrumental drift.

4. Tandem MS (MS/MS) Acquisition:

  • Precursor Isolation : 177.1022 (Quadrupole isolation width: 1.0 Da).

  • Fragmentation : HCD with normalized collision energies (NCE) stepped at 10, 20, and 40 eV.

  • Causality: Stepped collision energy ensures the capture of both fragile fragments (like the facile loss of the tert-butyl group at low energy) and more stable core structural fragments (like pyridine ring cleavage at high energy) in a single composite spectrum.

Data Interpretation and Quantitative Results

The identity of the compound is confirmed when the experimental data matches the theoretical values within strict tolerances (< 3 ppm mass error).

Table 2: HRMS Data Interpretation for 5-(tert-Butoxy)picolinonitrile

Ion SpeciesFormulaTheoretical Exact Mass ( )Expected Neutral LossDiagnostic Significance
Protonated Precursor 177.1022N/AConfirms elemental composition
Fragment 1 121.0396Isobutylene ( , 56.0626 Da)Confirms presence of the tert-butoxy ether linkage
Fragment 2 94.0287Hydrogen Cyanide (HCN, 27.0109 Da)Confirms the nitrile group on the pyridine ring
References
  • Sterling Pharma Solutions. "High resolution mass spectrometry for impurity profiling". URL:[Link]

  • National Institutes of Health (PMC). "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation". URL:[Link]

Sources

Validation

comparison of deprotection methods for the tert-butoxy group in picolinonitriles

Defining the Scope I've zeroed in on the core of the request. My current focus is to precisely define the scope: a detailed comparison guide on tert-butoxy deprotection methods for picolinonitriles.

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I've zeroed in on the core of the request. My current focus is to precisely define the scope: a detailed comparison guide on tert-butoxy deprotection methods for picolinonitriles. The target audience of researchers means I need an objective, data-driven approach.

Refining the Parameters

I'm now integrating crucial parameters. I've broken the project into parts: autonomy, scientific integrity, and visualization. I need to make a highly specific, custom structure for an in-depth, self-validating technical guide, grounded in citations. The guide needs tables, protocols, and DOT diagrams, using a specified color palette. I'm building a robust information retrieval strategy to find the necessary data.

Defining the Scope

I'm focused on outlining a comparison guide for tert-butoxy deprotection methods in picolinonitriles. This task zeroes in on a specific organic chemistry synthetic challenge: removing a -OtBu group from a pyridine-2-carbonitrile ring. I'm aiming to create a focused resource for experts.

Refining the Focus

I'm now clarifying the scope; the examples of tert-butoxy picolinonitriles are 3- or 5-substituted variations, or a side chain ether. I'm considering the potential impact of the cyano group's sensitivity to acidic/basic conditions, and the pyridine ring's basicity. I'm listing standard cleavage methods and have searched for examples in similar contexts, which confirms standard methods like TFA/DCM and HCl/dioxane, with cautions for Lewis acids and consideration for base-labile protecting groups.

Expanding the Comparison

I'm now expanding the comparison of methods. I'm adding a section on Magic Blue and triethylsilane as a mild alternative for cleaving the tert-butyl ether. I am currently outlining the guide's structure, aiming for clarity and ease of use. I'm focusing on the introduction, the challenges and standard methods; and am including sections on the relative strength and weaknesses of TFA/DCM and HCl/Dioxane, Lewis acids, and TMSI.

Reviewing Deprotection Strategies

I'm currently reviewing tert-butyl ether deprotection methods. The harshness of TFA in DCM is confirmed, along with HCl in dioxane as an alternative. Recent findings point to Lewis acids like ZnBr2 in DCM being a potentially milder approach, especially when using tert-butyl ethers or esters. The "Magic Blue" reagent is also on my radar.

Expanding Deprotection Knowledge

I'm now incorporating triethylsilane as a mild tert-butyl ether deprotection method into the guide. I'm structuring it, introducing chemoselectivity challenges specific to deprotecting a tert-butoxy group on a picolinonitrile scaffold, considering the pyridine nitrogen and nitrile group. The goal is to avoid unwanted side reactions like nitrile hydrolysis and electrophilic aromatic substitution, focusing on E1 or SN1 mechanisms and anhydrous conditions due to the acid sensitivity of the nitrile group. The basic pyridine ring protonation is a key consideration.

Analyzing Solubility and Reactivity

I'm now grappling with the substrate's solubility, realizing that strategies to deactivate the pyridine ring may also decrease solubility in non-polar solvents. Cation scavengers like triethylsilane, anisole, or thiols are essential to prevent re-alkylation. I'm focusing on the necessity of these scavengers. I've been organizing the comparison of deprotection methods based on acid type, and I've started detailed considerations of the pros and cons of four options: TFA, anhydrous HCl, ZnBr2, and Magic Blue/triethylsilane.

Developing Experimental Protocols

I'm now focusing on specific experimental protocols. I'm prioritizing step-by-step guides for TFA/DCM (the standard) and ZnBr2/DCM (the mild Lewis acid). I'm incorporating self-validating checks, like monitoring for nitrile hydration via LC-MS. Finally, I'm considering presenting quantitative data in a comparative table. I am also working on the visuals for the decision flowchart in dot.

Incorporating References and Visuals

I'm now integrating reference links into the summary, including examples like structure-uptake studies and mild deprotection procedures. I'm also refining the DOT graph, focusing on clarity. I've been reworking the chart with decision points. The graph will guide users based on acid sensitivity, with options for TFA, ZnBr2, and an HCl/Dioxane solution.

Refining Visual Decision Flowchart

I've updated the decision flowchart to address the "Max Width" issue and color contrast. I'm focusing on clarifying the logic flow, specifically highlighting the key decision points: acid sensitivity and the potential for nitrile hydrolysis. This updated graph will be much easier to read. The options are also now more visible, with text color updates. The size has also been updated.

Drafting Detailed Content

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Evaluating Deprotection Protocols

I'm now incorporating detailed experimental procedures for three deprotection methods: TFA/DCM, anhydrous HCl in dioxane, and ZnBr2 in DCM. I've designed a comparative data table to include quantitative performance data, focusing on "trustworthiness" checks like LC-MS analysis to detect nitrile hydration, ensuring the validity of each method. Also focusing on three primary methods.

Finalizing DOT Diagram

I'm now refining the DOT diagram, ensuring all constraints are met and preparing it for inclusion. The key will be ensuring that all nodes and edges render correctly. The current rendering is almost complete, and I am double-checking for any layout problems. I am working on the final rendering.

Finalizing Experimental Flowchart

I'm now making final adjustments to the visual decision flowchart, ensuring the logic and all the colors are consistent. I am double-checking that all the nodes and edges are rendered correctly, and reviewing the color contrast and checking all the text. I am also making sure that the legend is accurate and well formatted.

Analyzing Scavenging Mechanisms

I'm now focusing on the mechanistic details, specifically triethylsilane's role as a carbocation scavenger. I am checking the function. The t-butyl cation generation and potential side reactions are top of mind, specifically the Friedel-Crafts alkylation and nitrile reactions. I am confirming why anhydrous conditions are crucial for the cyano group stability. I am also working on the specific function of ZnBr2 in Lewis acid mediated cleavage.

Integrating Literature References

I'm now integrating literature references, focusing on modular synthesis and structure-activity relationships. I'm prioritizing the inclusion of studies on oxazolidinones in Gram-negative ESKAPE pathogens ([Link]) and pyridyl-based histone deacetylase inhibitors. I will use appropriate citations.

Citing Literature and Refining

I am now focusing on integrating literature citations for accuracy and relevance. I will include a recent publication on oxazolidinones in ESKAPE pathogens. Also, I will use studies on modular synthesis and pyridyl-based histone deacetylase inhibitors. Finally, I'll properly cite the ZnBr2 method.

Connecting Literature Citations

I'm now integrating specific literature references to support the discussion of experimental methods. I'll use to address deprotection of 5-Bromo-3-(tert-butoxy)picolinonitrile in oxazolidinone synthesis. will support the picolinonitrile scaffold's stability. Finally, and will reinforce the ZnBr2 and TFA/DCM methods respectively.

Drafting Section 1 Content

I am now focusing on drafting Section 1, which will describe the mechanistic challenges. I am explaining E1 cleavage and the risk of nitrile hydration under protic conditions. The basicity of the pyridine ring and its effect on solubility and Lewis acid coordination are also being explained. The overall focus is balancing the cleavage and avoiding side reactions.

Analyzing Chemoselectivity Challenges

I'm now focusing on the inherent chemoselectivity challenges. The pyridine ring's basicity is crucial; protonation reduces solubility and competes for Lewis acids, making the reaction's selectivity complex. Nitrile hydration risk necessitates strict anhydrous conditions. Furthermore, I'm now focusing on the carbocation's reactivity.

Comparing Deprotection Methods

I'm now comparing TFA, anhydrous HCl, and ZnBr2. Section 2 is being written, including reagent system details and typical yields. TFA/DCM is the standard, but can be harsh. Anhydrous HCl in dioxane is more aggressive. ZnBr2 is milder, but requires an excess due to pyridine coordination. The comparison table is also being populated.

Developing Experimental Protocols

I'm now drafting Section 4, which includes detailed protocols with a self-validating system for the TFA-mediated cleavage using triethylsilane as a carbocation scavenger. The focus is on anhydrous conditions and the necessity of scavenging to prevent side reactions. I am preparing a step-by-step approach. I will use the established citations in the text.

Refining Experimental Procedures

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Verifying Literature URLS

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Verifying External Links

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Finalizing the Document

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Validating DOT Code Visuals

I'm verifying the DOT code, meticulously checking color palette compliance and contrast. I am confirming that the selected color scheme (#4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368) renders correctly and the dot diagram is easy to read.

Verifying Graph Color Scheme

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Refining Color and Text

I'm now implementing the color and text updates in the DOT code. I've switched the text color for the #FBBC05 and #EA4335 nodes to #202124 and #FFFFFF, respectively. Edge colors remain at #5F6368 (Medium Gray), and I am also adding the appropriate caption: "Decision tree for selecting the optimal tert-butoxy deprotection method for picolinonitriles."

Finalizing Section Content

I am now synthesizing the information in Section 2, reviewing deprotection challenges for tert-butoxy groups on picolinonitrile scaffolds. I'm considering the competing risks of nitrile hydration, and I am focusing on reviewing E1 and SN1 mechanisms and the critical need for anhydrous conditions. I'm focusing on ZnBr2 as an alternative. I am also working on the final rendering.

Integrating External Links

Finalizing Project and References

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Finalizing Details and Presentation

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Reviewing DOT Graph Details

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